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  • Product: 4-Acetyl-3-methoxybenzonitrile
  • CAS: 14221-78-4

Core Science & Biosynthesis

Foundational

4-Acetyl-3-methoxybenzonitrile chemical properties

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 4-Acetyl-3-methoxybenzonitrile Executive Summary In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 4-Acetyl-3-methoxybenzonitrile

Executive Summary

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on the availability of versatile, multi-functional building blocks. 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly functionalized aromatic scaffold that provides three distinct, orthogonally reactive sites: an acetyl group, a methoxy ether, and a nitrile moiety . This trifunctional architecture allows medicinal chemists to execute divergent synthetic pathways, making it a critical intermediate in the development of kinase inhibitors, antioxidant chalcones, and biologically active heterocyclic APIs.

This whitepaper provides a comprehensive technical analysis of 4-Acetyl-3-methoxybenzonitrile, detailing its physicochemical properties, electronic structural dynamics, and validated experimental protocols for its downstream application in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 4-Acetyl-3-methoxybenzonitrile is essential for predicting its behavior in complex synthetic environments. The molecule exhibits a unique "push-pull" electronic system. The strong electron-withdrawing nitrile group ( −I,−M ) sits para to the methoxy group, while the electron-donating methoxy group ( +M,−I ) modulates the electron density of the aromatic ring. This electronic interplay significantly enhances the electrophilicity of the acetyl carbonyl carbon, priming it for nucleophilic attack or enolate formation.

Quantitative Data Summary
PropertyValue / Description
CAS Number 14221-78-4
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Monoisotopic Mass 175.06332 Da
Predicted XLogP3 1.5 (Indicates moderate lipophilicity)
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMSO, DMF, EtOAc, and DCM; Insoluble in H₂O
Structural Motifs Acetophenone derivative, Aryl nitrile, Aryl methyl ether

Data aggregated from authoritative chemical databases .

Synthetic Methodologies: Scaffold Construction

For researchers synthesizing this intermediate de novo, the most robust laboratory-scale route involves the palladium-catalyzed Heck-type acetylation of 4-bromo-3-methoxybenzonitrile.

Mechanistic Causality: Direct Friedel-Crafts acetylation of 3-methoxybenzonitrile often yields poor regioselectivity due to the competing directing effects of the methoxy (ortho/para directing) and nitrile (meta directing) groups. Utilizing a pre-brominated starting material ensures absolute regiocontrol. The reaction employs a vinyl ether surrogate (e.g., butyl vinyl ether) under palladium catalysis to form an enol ether intermediate, which is subsequently hydrolyzed in situ by aqueous acid to yield the target methyl ketone.

Synthesis SM 4-Bromo-3-methoxybenzonitrile Cat Pd(OAc)2, dppp Butyl vinyl ether TEA, DMF, 100°C SM->Cat Inter Enol Ether Intermediate Cat->Inter Acid Aqueous HCl Hydrolysis Inter->Acid Prod 4-Acetyl-3-methoxybenzonitrile Acid->Prod

Fig 1: Palladium-catalyzed Heck-type acetylation workflow for 4-Acetyl-3-methoxybenzonitrile.

Divergent Reactivity in Drug Development

The true value of 4-Acetyl-3-methoxybenzonitrile lies in its orthogonal reactivity. Drug development professionals utilize this scaffold to branch into distinct chemical spaces without the need for complex protecting-group strategies.

  • Acetyl Group (Aldol Condensations): Acts as a pro-nucleophile (via enolization) to react with aryl aldehydes, forming highly conjugated chalcones. These chalcones are immediate precursors to pyrazoles and pyrimidines—privileged scaffolds in oncology and inflammation targeting.

  • Nitrile Group (Reduction/Hydrolysis): Can be selectively reduced using catalytic hydrogenation (Pd/C) or Raney Nickel to yield primary benzylamines, or hydrolyzed under harsh basic conditions to yield benzoic acid derivatives.

  • Methoxy Group (Demethylation): Treatment with Lewis acids like Boron tribromide (BBr₃) yields a phenol, exposing a crucial hydrogen-bond donor for kinase hinge-binding interactions.

Reactivity Core 4-Acetyl-3-methoxybenzonitrile (Trifunctional Scaffold) Acetyl Acetyl Group (-COCH3) Aldol Condensations Core->Acetyl Base/Acid Nitrile Nitrile Group (-CN) Hydrolysis / Reduction Core->Nitrile H2/Pd-C or NaOH Methoxy Methoxy Group (-OCH3) Demethylation / SNAr Core->Methoxy BBr3 Chalcone Chalcone Derivatives (Antioxidant/Anticancer) Acetyl->Chalcone Amine Benzylamine Derivatives (Kinase Inhibitors) Nitrile->Amine Phenol Phenolic Intermediates (Hydrogen Bonding) Methoxy->Phenol

Fig 2: Divergent downstream reactivity mapping of the trifunctional structural motifs.

Validated Experimental Protocol: Claisen-Schmidt Condensation

To demonstrate the practical utility of this scaffold, the following is a self-validating, step-by-step methodology for synthesizing a biologically active chalcone derivative via Claisen-Schmidt condensation.

Objective: Synthesis of (E)-3-(Aryl)-1-(4-cyano-2-methoxyphenyl)prop-2-en-1-one.

  • Step 1: Dissolution & Solvation

    • Action: Dissolve 1.0 eq (1.75 g, 10 mmol) of 4-Acetyl-3-methoxybenzonitrile and 1.1 eq (11 mmol) of the target substituted benzaldehyde in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected over methanol because its slightly lower polarity provides optimal co-solvation for both the hydrophobic aromatic precursors and the subsequent aqueous base. This prevents the premature precipitation of unreacted starting materials, ensuring a homogeneous reaction phase.

  • Step 2: Base Catalysis & Temperature Control

    • Action: Cool the reaction flask to 0–5 °C in an ice bath. Add 5 mL of 40% w/v aqueous NaOH dropwise over 10 minutes with vigorous stirring.

    • Causality: The highly exothermic nature of enolate formation requires thermal control. Maintaining 0–5 °C during addition suppresses the competing Cannizzaro reaction of the aldehyde and minimizes self-condensation of the acetophenone derivative, strictly enforcing cross-condensation selectivity.

  • Step 3: Reaction Monitoring & Self-Validation

    • Action: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

    • Self-Validation: The reaction is visually self-validating; as the highly conjugated chalcone system forms, a dense, brightly colored (typically yellow to deep orange) precipitate will crash out of the solution. To quantitatively validate completion, perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is complete when the UV-active starting ketone ( Rf​≈0.45 ) is entirely consumed.

  • Step 4: Quenching and Isolation

    • Action: Pour the reaction mixture into 100 mL of crushed ice water and neutralize to pH 7 using 1M HCl. Filter the resulting solid under a vacuum and wash sequentially with cold water and cold ethanol.

    • Causality: Neutralizing the basic catalyst halts any potential retro-aldol degradation pathways. Washing with cold ethanol specifically solubilizes and removes any unreacted benzaldehyde traces without dissolving the target chalcone product.

Safety, Handling, and Storage

As with all functionalized benzonitriles, 4-Acetyl-3-methoxybenzonitrile requires stringent safety protocols .

  • Toxicity: The nitrile moiety poses a risk of cyanide release under extreme metabolic or thermal degradation. It may cause skin and respiratory irritation.

  • Handling: Always manipulate within a certified chemical fume hood. Utilize nitrile gloves and safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (2–8 °C is recommended for long-term stability to prevent slow degradation of the acetyl group). Keep strictly isolated from strong oxidizing agents and strong bases to prevent unwanted polymerization or hydrolysis.

References

  • PubChemLite (Université du Luxembourg) / National Center for Biotechnology Information. "4-acetyl-3-methoxybenzonitrile (CID 70047109)". PubChem Database. URL:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Acetyl-3-methoxybenzonitrile

Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-acetyl-3-methoxybenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis. The document is struc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-acetyl-3-methoxybenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical methodologies, and critical parameters involved in its preparation. The core focus is on the electrophilic aromatic substitution via Friedel-Crafts acylation, a robust and industrially scalable method. An alternative conceptual pathway originating from a related benzaldehyde is also discussed to showcase synthetic versatility. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

The primary and most direct route to this molecule is the Friedel-Crafts acylation of 3-methoxybenzonitrile. This pathway is favored for its efficiency and atom economy in establishing the crucial carbon-carbon bond for the acetyl group. The methoxy group (an ortho-, para-director) and the nitrile group (a meta-director) work in concert to direct the incoming electrophile to the desired C-4 position.

A secondary, multi-step conceptual pathway involves the conversion of the analogous aldehyde, 4-formyl-3-methoxybenzonitrile , to the target ketone. While less direct, this route highlights alternative organometallic strategies that can be valuable in contexts where the primary starting material is unavailable or when developing derivatives.

This guide will dissect these pathways, offering both theoretical understanding and practical, actionable protocols.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[1] The reaction of 3-methoxybenzonitrile with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, yields 4-acetyl-3-methoxybenzonitrile.

Mechanistic Rationale and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between the acetylating agent and the Lewis acid catalyst (e.g., AlCl₃).[2][3]

  • Step 1: Acylium Ion Formation: The Lewis acid coordinates to the halogen of the acetyl chloride, creating a potent leaving group and facilitating the formation of the resonance-stabilized acylium ion.

  • Step 2: Electrophilic Attack: The electron-rich aromatic ring of 3-methoxybenzonitrile acts as a nucleophile, attacking the acylium ion. The activating, electron-donating methoxy group directs this attack to the positions ortho and para to it. The nitrile group is a deactivating, meta-directing group. The C-4 position is para to the strongly activating methoxy group and meta to the deactivating nitrile group, making it the most electronically favorable and sterically accessible site for substitution. This leads to the formation of a carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Step 3: Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the final ketone product.[3][4]

The product ketone is less reactive than the starting material because the acetyl group is deactivating, which conveniently prevents polysubstitution reactions.[1][5]

Friedel_Crafts_Acylation cluster_reactants Reactant Inputs cluster_intermediates Key Intermediates cluster_product Final Product SM 3-Methoxybenzonitrile SI Sigma Complex (Arenium Ion) SM->SI Step 2: Nucleophilic Attack AC Acetyl Chloride (CH₃COCl) AI Acylium Ion [CH₃C≡O]⁺ AC->AI LA Lewis Acid (e.g., AlCl₃) LA->AI + Acetyl Chloride Step 1: Formation AI->SI P 4-Acetyl-3-methoxybenzonitrile SI->P Step 3: Deprotonation (Aromatization) caption_node Figure 1: Conceptual workflow of the Friedel-Crafts acylation pathway.

Figure 1: Conceptual workflow of the Friedel-Crafts acylation pathway.
Quantitative Data Summary

While specific yield data for the acylation of 3-methoxybenzonitrile is not widely published, data from the analogous reaction with anisole provides a strong predictive baseline. High yields are generally achievable with careful control of reaction conditions.

ParameterConditionExpected Outcome/RationaleReference
Starting Material 3-MethoxybenzonitrileActivated aromatic ring.-
Acylating Agent Acetyl Chloride or Acetic AnhydrideSource of the acetyl group. Chloride is generally more reactive.[6]
Catalyst Anhydrous AlCl₃ or FeCl₃Lewis acid to generate the acylium ion. Stoichiometric amounts are often required.[7][8]
Solvent Dichloromethane (DCM)Inert solvent, common for Friedel-Crafts reactions.[7]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at RT to ensure completion.[2]
Reaction Time 1 - 3 hoursMonitored by TLC until consumption of starting material.[6]
Typical Yield 80-95% (based on anisole)High efficiency due to favorable electronics and regioselectivity.[9]
Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of anisole and should be performed by trained personnel in a well-ventilated fume hood.[2][6]

Materials:

  • 3-Methoxybenzonitrile (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Apparatus:

  • A flame-dried, three-necked round-bottom flask

  • Magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under an inert atmosphere. All reagents and solvents must be anhydrous as AlCl₃ reacts vigorously with water.[4]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Begin stirring to form a suspension.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The reaction between AlCl₃ and acetyl chloride is exothermic.[2]

  • Substrate Addition: After the acetyl chloride addition is complete, add a solution of 3-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1-3 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, very carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6] This step hydrolyzes the aluminum complexes and should be done in a fume hood due to HCl gas evolution.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (vent frequently to release CO₂), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-acetyl-3-methoxybenzonitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Alternative Pathway: From 4-Formyl-3-methoxybenzonitrile

An alternative, though more circuitous, route to the target molecule can be envisioned starting from 4-formyl-3-methoxybenzonitrile (also known as 4-cyano-2-methoxybenzaldehyde).[10][11] This aldehyde is a known intermediate in the synthesis of the drug finerenone.[12] The conversion of the aldehyde functional group to the desired acetyl group can be accomplished via a two-step sequence involving a Grignard reaction followed by oxidation.

Conceptual Workflow

Grignard_Pathway SM 4-Formyl-3-methoxybenzonitrile INT Secondary Alcohol Intermediate SM->INT Step 1: Grignard Addition GR Methylmagnesium Bromide (CH₃MgBr) GR->INT OX Oxidizing Agent (e.g., PCC, DMP) P 4-Acetyl-3-methoxybenzonitrile OX->P INT->P Step 2: Oxidation caption_node Figure 2: Conceptual pathway via Grignard reaction and oxidation.

Figure 2: Conceptual pathway via Grignard reaction and oxidation.
  • Step 1: Grignard Reaction. The aldehyde is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[13][14] Subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol.

  • Step 2: Oxidation. The secondary alcohol intermediate is then oxidized to the corresponding ketone (the final product). This can be achieved using a variety of mild oxidizing agents, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), to avoid over-oxidation or side reactions with other functional groups.

Scientific Causality and Considerations

This pathway is less direct than Friedel-Crafts acylation but offers a valid alternative if 4-formyl-3-methoxybenzonitrile is a more readily available starting material.

  • Expertise & Experience: The primary challenge in this route is managing the high reactivity of the Grignard reagent. The nitrile group can also react with Grignard reagents, potentially leading to side products. This requires careful control of stoichiometry and temperature (typically low temperatures, e.g., -78 °C to 0 °C) to favor addition to the more reactive aldehyde.

  • Trustworthiness: Each step is a well-established, high-yielding transformation in organic chemistry. The oxidation of secondary alcohols to ketones is a particularly reliable reaction. The progress of both steps can be easily monitored by TLC, providing a self-validating system.

Conclusion

The synthesis of 4-acetyl-3-methoxybenzonitrile is most efficiently achieved via a one-step Friedel-Crafts acylation of 3-methoxybenzonitrile. This method is highly regioselective, scalable, and proceeds in high yield, making it the preferred route for both laboratory and industrial applications. The mechanistic underpinnings are well-understood, allowing for rational optimization and troubleshooting. While alternative pathways, such as those starting from the corresponding aldehyde, are chemically feasible, they involve multiple steps and present greater challenges in chemoselectivity. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the successful synthesis of this important chemical intermediate.

References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Lehman, J. W. (2002). Friedel-Crafts Acylation of Anisole. As cited in a student report, CHE 171. [Link]

  • University of California, Irvine. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Visualize Organic Chemistry. (n.d.). Friedel-Crafts acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Winthrop University. (2014). The Friedel-Crafts Acylation. [Link]

  • Google Patents. (2023).
  • ResearchGate. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • University of Houston-Downtown. (n.d.). Experiment 1: Grignard Reaction. [Link]

  • PMC. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. [Link]

  • ResearchGate. (2019). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. [Link]

  • PubChemLite. (n.d.). 4-acetyl-3-methoxybenzonitrile (C10H9NO2). [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • PubChem. (n.d.). 4-Formyl-3-methoxybenzonitrile. [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Semantic Scholar. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]

  • YouTube. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. [Link]

Sources

Foundational

Comprehensive Physicochemical Characterization of 4-Acetyl-3-methoxybenzonitrile: A Technical Whitepaper

Executive Summary 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly functionalized aromatic building block utilized extensively in organic synthesis and medicinal chemistry drug discovery pipelines[1]. Featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly functionalized aromatic building block utilized extensively in organic synthesis and medicinal chemistry drug discovery pipelines[1]. Featuring a push-pull electronic system—comprising an electron-donating methoxy group and electron-withdrawing cyano and acetyl groups—this molecule exhibits unique thermodynamic and ionization behaviors. This whitepaper provides an in-depth analysis of its physical characteristics, structural profiling, and the self-validating analytical protocols required for its rigorous characterization.

Structural and Electronic Profiling

The physical behavior of 4-Acetyl-3-methoxybenzonitrile is dictated by the spatial arrangement of its substituents on the benzene scaffold. The interplay between the inductive and resonance effects of the functional groups directly influences its lipophilicity, crystal packing, and dipole moment.

Quantitative Physicochemical Data

The fundamental physical properties of the compound are summarized below. The predicted partition coefficient (XLogP = 1.5) indicates moderate lipophilicity, making it highly soluble in polar organic solvents like methanol and acetonitrile, but less soluble in aqueous media[2].

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Number 14221-78-4[1]
Molecular Formula C10H9NO2[1]
Molecular Weight 175.19 g/mol [1]
Monoisotopic Mass 175.06332 Da[2]
XLogP (Predicted) 1.5[2]
Melting Point 109 – 111 °C[1]
Physical Form Solid Powder[1]
Electronic Substituent Effects

To understand the causality behind its physical state and thermal properties, we must map the electronic contributions of its substituents.

SubstituentEffects Core Benzene Ring Scaffold (C10H9NO2) CN C1: Cyano Group (-C≡N) Strong EWG Core->CN OMe C3: Methoxy Group (-OCH3) EDG (Resonance) Core->OMe Ac C4: Acetyl Group (-COCH3) EWG Core->Ac Prop1 Dipole Moment Enhancement CN->Prop1 OMe->Prop1 Ac->Prop1 Prop2 Crystal Packing (Tm: 109-111 °C) Prop1->Prop2 Prop3 Lipophilicity (XLogP: 1.5) Prop1->Prop3

Figure 1: Electronic substituent effects governing the physicochemical properties of 4-Acetyl-3-methoxybenzonitrile.

Advanced Mass Spectrometry & Ion Mobility (IM-MS)

Beyond standard mass-to-charge (m/z) ratios, Ion Mobility-Mass Spectrometry (IM-MS) provides a critical orthogonal dimension of characterization by measuring the Collision Cross Section (CCS). CCS values represent the rotationally averaged surface area of the gas-phase ions, which is highly sensitive to the rotational isomerism of the methoxy and acetyl groups.

Table 2: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)Reference
[M+H]+ 176.07060136.2[2]
[M-H]- 174.05604140.0[2]
[M+Na]+ 198.05254147.0[2]
[M+NH4]+ 193.09714154.7[2]
[M+CH3COO]- 234.07717194.0[2]
Protocol 1: LC-IM-MS Structural Validation Workflow
  • Objective: To confirm the monoisotopic mass (175.06332 Da) and empirically validate the predicted CCS values[2].

  • Self-Validation System: The instrument is calibrated using a polyalanine tuning mix to generate a highly linear drift-time-to-CCS calibration curve (R² > 0.99). This ensures that day-to-day fluctuations in drift gas pressure or temperature do not skew the empirical CCS measurements.

Step-by-Step Methodology:

  • Calibration: Infuse a polyalanine standard solution into the ESI source. Record the arrival time distributions (ATD) and generate the instrument-specific calibration curve.

  • Sample Preparation: Dissolve 1.0 mg of 4-Acetyl-3-methoxybenzonitrile in 1 mL of LC-MS grade Methanol. Dilute the stock to a working concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source in the mobile phase, driving the ionization equilibrium toward the formation of the [M+H]+ adduct (m/z 176.07)[2].

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • IM-MS Acquisition: Introduce the ionized adducts into the drift tube filled with Nitrogen gas. Record the drift time.

  • Data Processing: Map the empirical drift time against the polyalanine calibration curve to extract the CCS value. Compare the result against the predicted 136.2 Ų baseline[2].

Thermodynamic Properties & Solid-State Characterization

4-Acetyl-3-methoxybenzonitrile exists as a solid powder at room temperature, with a well-defined melting point of 109–111 °C[1]. Accurate determination of this phase transition is critical for verifying batch purity, as impurities will depress and broaden the melting endotherm.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Objective: To accurately determine the melting point (Tm) and enthalpy of fusion, eliminating the optical subjectivity of traditional capillary melting point apparatuses.

  • Self-Validation System: The DSC system is pre-calibrated against a high-purity Indium standard (Tm = 156.6 °C). If the Indium onset temperature deviates by more than ±0.2 °C, the instrument undergoes automated recalibration before the sample is analyzed.

Step-by-Step Methodology:

  • Instrument Calibration: Run the Indium standard at a heating rate of 10 °C/min. Verify the onset temperature and heat of fusion.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the solid powder[1] into a standard aluminum DSC pan. Crimp the lid tightly.

    • Causality: Proper crimping ensures uniform thermal contact between the pan and the sample, preventing thermal gradients that could artificially broaden the endothermic melting peak.

  • Purge Gas Configuration: Set the instrument purge gas to dry Nitrogen (N2) at a flow rate of 50 mL/min.

    • Causality: The N2 purge provides a strictly inert atmosphere, preventing premature oxidative degradation of the methoxy and acetyl moieties at elevated temperatures.

  • Thermal Ramp: Equilibrate the furnace at 25 °C, hold for 2 minutes, and then execute a linear heating ramp at 10 °C/min up to 150 °C.

  • Data Analysis: Integrate the sharp endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point, which should align with the 109–111 °C specification[1].

Workflow A 4-Acetyl-3-methoxybenzonitrile (Solid Powder) B Sample Preparation (Dissolution in LC-MS grade MeOH) A->B Aliquot D Thermal Analysis (DSC / Capillary Melting Point) A->D Solid State C ESI-IM-MS Analysis (Positive/Negative Ion Mode) B->C Injection E CCS Value Extraction (Drift Time to CCS Calibration) C->E Data Processing F Phase Transition Profiling (Tm = 109-111 °C) D->F Thermogram

Figure 2: Parallel workflow for thermal and mass spectrometric characterization.

Spectroscopic Validation (NMR & IR) Considerations

While mass spectrometry and thermal analysis provide robust physical profiling, structural integrity must be confirmed via spectroscopy.

  • Nuclear Magnetic Resonance (NMR): When preparing samples for 1H and 13C NMR, deuterated chloroform (CDCl3) is the solvent of choice.

    • Causality: CDCl3 lacks acidic protons, preventing unwanted hydrogen bonding interactions with the highly electronegative nitrile (-C≡N) and carbonyl (C=O) moieties. This ensures sharp, highly resolved resonance signals for the methoxy singlet (~3.9 ppm) and the acetyl methyl singlet (~2.6 ppm).

  • Infrared Spectroscopy (FT-IR): Solid-state ATR-FTIR should yield a distinct, sharp stretch at ~2220 cm⁻¹ (characteristic of the conjugated nitrile group) and a strong stretch at ~1680 cm⁻¹ (characteristic of the aryl ketone carbonyl).

Sources

Exploratory

Architecting 4-Acetyl-3-methoxybenzonitrile: A Technical Guide to Starting Materials and Retrosynthetic Pathways

Executive Summary 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly functionalized aromatic building block characterized by its orthogonal reactive sites: a nitrile, a methoxy ether, and an acetyl ketone. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly functionalized aromatic building block characterized by its orthogonal reactive sites: a nitrile, a methoxy ether, and an acetyl ketone. This unique triad makes it an indispensable intermediate in the development of advanced therapeutics. Recently, it has been utilized as a core scaffold in the synthesis of novel diphenylether derivatives that exhibit potent osteoblastogenic effects via the inhibition of cyclin-dependent kinase 8 (CDK8) . This guide deconstructs the logical selection of starting materials and the causality behind the experimental protocols required to synthesize this critical compound.

Structural & Physicochemical Profiling

Before executing a retrosynthetic strategy, understanding the electronic environment of the target molecule is critical.

  • Chemical Formula: C10H9NO2

  • Molecular Weight: 175.18 g/mol

  • SMILES: CC(=O)C1=C(C=C(C=C1)C#N)OC

  • Electronic Topology: The nitrile group strongly withdraws electron density via resonance and induction. The methoxy group donates electron density via resonance but withdraws inductively. The acetyl group is a meta-directing deactivator. This "push-pull" system dictates the stability of intermediates during its synthesis and precludes standard Friedel-Crafts acylation on a cyano-substituted ring.

Retrosynthetic Analysis & Starting Material Selection

Designing a robust synthesis for 4-acetyl-3-methoxybenzonitrile requires selecting starting materials that bypass the inherent deactivation of the aromatic ring. We present two field-proven, self-validating systems based on commercially available precursors.

Route A: Palladium-Catalyzed Stille Coupling
  • Starting Material: 4-Bromo-3-methoxybenzonitrile (CAS: 120315-65-3)

  • Causality & Logic: Direct acetylation of 3-methoxybenzonitrile yields poor regioselectivity. Instead, utilizing 4-bromo-3-methoxybenzonitrile leverages the electron-withdrawing cyano group (para to the bromide), which significantly accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond. Tributyl(1-ethoxyvinyl)tin is selected as the acetyl equivalent because the ethoxy group stabilizes the intermediate enol ether, preventing unwanted over-alkylation or aldol condensations. Subsequent acidic hydrolysis cleanly unmasks the ketone.

Route B: Williamson Ether Synthesis (O-Alkylation)
  • Starting Material: 4-Acetyl-3-hydroxybenzonitrile (CAS: 14221-77-3)

  • Causality & Logic: This route relies on the differential acidity of the phenolic hydroxyl group. The hydroxyl proton is highly acidic due to the synergistic electron-withdrawing effects of the para-acetyl and meta-cyano groups. Consequently, a mild base like potassium carbonate (K₂CO₃) is perfectly sufficient to drive quantitative deprotonation. Avoiding strong bases (e.g., NaH or KOtBu) is a deliberate choice to prevent the hydrolysis of the base-sensitive nitrile group or unwanted enolization of the acetyl methyl group.

Mechanistic Pathway Visualization

G cluster_A Route A: Stille Coupling cluster_B Route B: O-Alkylation SM1 4-Bromo-3-methoxybenzonitrile (CAS: 120315-65-3) Int1 Pd(II) Intermediate + Tributyl(1-ethoxyvinyl)tin SM1->Int1 Pd(PPh3)4, Toluene, 100°C Target 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) Int1->Target HCl (aq) Hydrolysis SM2 4-Acetyl-3-hydroxybenzonitrile (CAS: 14221-77-3) Int2 Phenoxide Anion + Methyl Iodide SM2->Int2 K2CO3, DMF, RT to 60°C Int2->Target SN2 Substitution (-KI)

Retrosynthetic pathways for 4-Acetyl-3-methoxybenzonitrile via Stille coupling and O-alkylation.

Experimental Protocols: Self-Validating Systems

Protocol A: Stille Coupling of 4-Bromo-3-methoxybenzonitrile
  • Degassing & Activation: In an oven-dried Schlenk flask, dissolve 4-bromo-3-methoxybenzonitrile (1.0 eq) in anhydrous toluene (0.2 M). Sparge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(PPh₃)₄ catalyst (0.05 eq) to inactive Pd(II) species.

  • Coupling: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe. Heat the reaction mixture to 100°C for 12 hours. Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 211/213) and the appearance of the intermediate enol ether mass validates successful cross-coupling.

  • Hydrolysis: Cool the mixture to room temperature and add 2M HCl (aq). Stir vigorously for 2 hours. Causality: The acidic environment hydrolyzes the ethoxyvinyl group directly to the target acetyl group.

  • Workup & Purification: Quench with saturated NaHCO₃, extract with EtOAc, and wash with 10% aqueous KF. Causality: Potassium fluoride converts toxic, lipophilic tributyltin byproducts into insoluble polymeric tributyltin fluoride, which is easily removed by filtration through Celite.

Protocol B: O-Alkylation of 4-Acetyl-3-hydroxybenzonitrile
  • Deprotonation: Suspend 4-acetyl-3-hydroxybenzonitrile (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.3 M). Stir at room temperature for 30 minutes. Self-Validation: A distinct color change (typically to a deep yellow/orange) indicates the formation of the highly conjugated phenoxide anion.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.5 eq). Causality: MeI is a highly electrophilic methylating agent that undergoes rapid Sₙ2 substitution with the phenoxide. Heat to 60°C for 4 hours.

  • Isolation: Pour the reaction mixture into ice-cold water. Self-Validation: The product, 4-acetyl-3-methoxybenzonitrile, will precipitate as an off-white solid because it is highly hydrophobic compared to the starting phenol. Filter, wash with cold water, and dry under vacuum.

Quantitative Data & Yield Comparison

ParameterRoute A: Stille CouplingRoute B: O-Alkylation
Starting Material 4-Bromo-3-methoxybenzonitrile4-Acetyl-3-hydroxybenzonitrile
Reagents Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, HClMethyl Iodide (MeI), K₂CO₃
Solvent TolueneDMF or Acetone
Temperature 100°C (Coupling), RT (Hydrolysis)60°C
Typical Yield 75 - 82%88 - 95%
Scalability Moderate (Limited by toxic tin waste)High (Simple precipitation workup)
Primary Impurity Protodehalogenated byproductUnreacted phenol (easily washed out)

References

  • Morishita, K., Yamamoto, M., Takashima, S., Ando, M., Kawai, S., Otake, K., Shoji, Y., Hinoi, E., Kitao, T., & Shirahase, H. (2024). "Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition." Chemical and Pharmaceutical Bulletin, 72(10), 862-883. URL:[Link]

Foundational

4-Acetyl-3-methoxybenzonitrile solubility profile

An In-depth Technical Guide to the Solubility Profile of 4-Acetyl-3-methoxybenzonitrile For Researchers, Scientists, and Drug Development Professionals The solubility of an active pharmaceutical ingredient (API) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Acetyl-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poorly soluble compounds often face significant challenges during development, leading to suboptimal drug delivery and absorption.[1][4] This guide provides a comprehensive technical framework for characterizing the solubility profile of 4-Acetyl-3-methoxybenzonitrile, a compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a robust, first-principles approach to systematically determine its solubility. We will explore theoretical considerations based on its chemical structure, detail rigorous experimental protocols for both kinetic and thermodynamic solubility assessment, and provide a framework for the interpretation of the resulting data. This guide is intended to serve as a practical resource for researchers, enabling them to generate a comprehensive and reliable solubility profile for 4-Acetyl-3-methoxybenzonitrile and similarly novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, its physicochemical properties play a pivotal role. Among these, aqueous solubility is arguably one of the most significant hurdles.[2][3] A drug must be in solution to be absorbed by the body, and therefore, poor solubility can severely limit its oral bioavailability.[1] It is estimated that up to 40% of approved drugs and as many as 90% of drugs in the development pipeline are poorly soluble in water.[3] This underscores the necessity of thoroughly characterizing the solubility of any potential drug candidate in the early stages of development to mitigate risks and avoid costly late-stage failures.[1][5]

This guide will provide a detailed roadmap for elucidating the complete solubility profile of 4-Acetyl-3-methoxybenzonitrile, from theoretical predictions to practical experimental execution and data analysis.

Theoretical Considerations and Physicochemical Properties

Before embarking on experimental work, a theoretical assessment of a compound's properties can provide valuable insights into its expected solubility behavior.

Structural Analysis

4-Acetyl-3-methoxybenzonitrile (C₁₀H₉NO₂) possesses a molecular weight of 175.19 g/mol . Its structure consists of a benzene ring substituted with an acetyl group, a methoxy group, and a nitrile group. The presence of the aromatic ring and the acetyl group suggests a degree of hydrophobicity. The nitrile and methoxy groups, while containing heteroatoms capable of hydrogen bonding, are not strongly polarizing.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can be used to predict key physicochemical parameters that influence solubility.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 175.19 g/mol Lower molecular weight generally correlates with higher solubility. This value is within a favorable range for drug-like molecules.
XlogP 1.5XlogP is a measure of lipophilicity. A value of 1.5 suggests a moderate degree of lipophilicity, which could indicate limited aqueous solubility.[6]
pKa Not readily predictable without specialized softwareThe absence of strongly acidic or basic functional groups suggests that 4-Acetyl-3-methoxybenzonitrile is likely a neutral compound. This implies that its solubility will be largely independent of pH.

Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. This should include preliminary qualitative assessments followed by quantitative kinetic and thermodynamic solubility assays.

Qualitative Solubility Assessment

A preliminary qualitative assessment in a range of solvents can provide a broad understanding of the compound's solubility characteristics and help in selecting appropriate solvents for further quantitative analysis.

Protocol for Qualitative Solubility Determination:

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-Acetyl-3-methoxybenzonitrile into separate small, clear glass vials.

  • Solvent Addition: To each vial, add 1 mL of the test solvent.

  • Observation: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but a solid phase remains.

    • Insoluble: No apparent dissolution of the solid.

Recommended Solvents for Initial Screening:

  • Aqueous: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4

  • Organic (Polar Aprotic): Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile

  • Organic (Polar Protic): Ethanol, Methanol

  • Organic (Non-polar): Dichloromethane, Toluene

Based on the behavior of a structurally similar compound, 4-Methoxy-3-nitrobenzonitrile, it is anticipated that 4-Acetyl-3-methoxybenzonitrile will exhibit good solubility in organic solvents like ethanol and acetone, with limited solubility in water.[7]

Quantitative Solubility Determination: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different and complementary information.[8][9][10]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds that are less prone to precipitation.[5][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. This is a more time-consuming measurement but provides the definitive solubility value for a compound at equilibrium.[5][8]

This assay simulates the conditions a compound might experience in high-throughput screening assays.

Experimental Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM stock solution of 4-Acetyl-3-methoxybenzonitrile in DMSO B Add stock solution to aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM A->B Dilution C Incubate at room temperature with shaking for 2 hours B->C Precipitation D Filter to remove precipitate C->D Separation E Quantify the concentration of dissolved compound in the filtrate using HPLC-UV D->E Quantification

Caption: Workflow for the determination of kinetic solubility.

This method determines the equilibrium solubility and is considered the gold standard.

Experimental Workflow for Thermodynamic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Add an excess amount of solid 4-Acetyl-3-methoxybenzonitrile to the chosen solvent B Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium A->B Equilibration C Allow the suspension to settle B->C Settling D Filter the supernatant to remove undissolved solid C->D Separation E Quantify the concentration of dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) D->E Quantification

Caption: Workflow for the determination of thermodynamic solubility.

pH-Dependent Solubility Profile

For ionizable compounds, solubility can be significantly influenced by pH. While 4-Acetyl-3-methoxybenzonitrile is predicted to be neutral, it is prudent to experimentally verify its solubility across a physiologically relevant pH range (e.g., pH 2, 4.5, 6.8, and 7.4) using the thermodynamic solubility method.[5] This will confirm the absence of any ionizable groups and provide a comprehensive understanding of its behavior in different segments of the gastrointestinal tract.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Solubility Profile of 4-Acetyl-3-methoxybenzonitrile

Solvent/MediumSolubility ClassificationQuantitative Solubility (µg/mL)Method
Purified WaterVery Slightly Soluble[To be determined]Thermodynamic
PBS (pH 7.4)Very Slightly Soluble[To be determined]Thermodynamic
0.1 N HCl (pH ~1.2)Very Slightly Soluble[To be determined]Thermodynamic
EthanolFreely Soluble> 100,000Qualitative
DMSOFreely Soluble> 100,000Qualitative
AcetoneSoluble[To be determined]Qualitative
DichloromethaneSoluble[To be determined]Qualitative
PBS (pH 7.4)-[To be determined]Kinetic

Note: The solubility classifications are based on USP definitions. The quantitative values are placeholders and must be determined experimentally.

The interpretation of this data will be crucial for guiding further development. For instance, low aqueous solubility, if confirmed, may necessitate the exploration of formulation strategies such as particle size reduction, salt formation (if an ionizable derivative is synthesized), or the use of solubility-enhancing excipients.

Conclusion and Future Directions

A thorough understanding of the solubility profile of 4-Acetyl-3-methoxybenzonitrile is a prerequisite for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for the systematic evaluation of its solubility, encompassing theoretical predictions and detailed, field-proven experimental protocols. By following these methodologies, researchers can generate a robust and reliable dataset that will be invaluable for making informed decisions regarding formulation development, and ultimately, for advancing promising new chemical entities through the development pipeline. The logical next steps following the generation of this solubility data would be to assess the compound's permeability to understand its Biopharmaceutics Classification System (BCS) class, which will further guide formulation strategies.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • University of Al-maarif, College of Pharmacy.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • SlideShare.
  • Veranova.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • EXPERIMENT 1 DETERMIN
  • Ovid.
  • PMC. (2019, November 21). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling.
  • PubMed. (2012, October 9).
  • Scribd. Solubility Testing of Organic Compounds | PDF.
  • DETERMIN
  • Optimizing solubility: kinetic versus thermodynamic solubility tempt
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • CymitQuimica. CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile.
  • PubChemLite. 4-acetyl-3-methoxybenzonitrile (C10H9NO2).

Sources

Exploratory

A Theoretical and Computational Guide to 4-Acetyl-3-methoxybenzonitrile: Exploring Spectroscopic, Electronic, and Non-Linear Optical Properties

Foreword: The Predictive Power of Computational Chemistry In modern drug discovery and materials science, the ability to predict molecular properties prior to synthesis is not merely a convenience; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Predictive Power of Computational Chemistry

In modern drug discovery and materials science, the ability to predict molecular properties prior to synthesis is not merely a convenience; it is a cornerstone of efficient and targeted research. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which we can examine the intricate electronic and structural characteristics of novel molecules. This guide provides an in-depth theoretical exploration of 4-Acetyl-3-methoxybenzonitrile, a compound of interest due to its unique combination of electron-withdrawing (acetyl and nitrile) and electron-donating (methoxy) functional groups. While extensive experimental data on this specific molecule is not yet available, this document serves as a comprehensive roadmap for its theoretical investigation, outlining the methodologies and expected outcomes based on robust computational models and studies of analogous compounds.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the predicted properties of 4-Acetyl-3-methoxybenzonitrile, thereby facilitating future experimental work and application-oriented research.

Molecular Structure and Computational Methodology

The initial and most critical step in any theoretical study is the determination of the most stable three-dimensional conformation of the molecule. For 4-Acetyl-3-methoxybenzonitrile, this is achieved through geometry optimization using computational quantum mechanical methods.

The Subject Molecule: 4-Acetyl-3-methoxybenzonitrile

The molecule under investigation possesses the chemical formula C₁₀H₉NO₂. Its structure, sourced from the PubChem database, consists of a benzene ring substituted with an acetyl group, a methoxy group, and a nitrile group.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing acetyl and nitrile groups is expected to significantly influence its electronic properties.

Caption: 2D structure of 4-Acetyl-3-methoxybenzonitrile.

The Computational Engine: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its remarkable balance of accuracy and computational cost.[2] DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of only three spatial coordinates, rather than the complex wave function that depends on the coordinates of all electrons.[2]

1.2.1. Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)

The selection of the functional and basis set is critical for obtaining reliable results. For organic molecules containing heteroatoms, the B3LYP hybrid functional has consistently demonstrated excellent performance in predicting molecular geometries and vibrational frequencies.[3][4] It combines the strengths of Hartree-Fock theory with DFT.

The 6-311++G(d,p) basis set is a robust choice for this type of analysis.[3][5] Let's break down its components:

  • 6-311G: This indicates a triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding compared to smaller double-zeta sets.

  • ++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing anions and systems with lone pairs of electrons, where the electron density is more spread out.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for greater flexibility in the shape of the atomic orbitals, which is crucial for accurately representing bonding in a three-dimensional space.

1.2.2. Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Input Structure: The molecular structure of 4-Acetyl-3-methoxybenzonitrile is built using a molecular modeling program, and its coordinates are saved in a format compatible with the computational chemistry software (e.g., Gaussian).

  • Geometry Optimization: A geometry optimization calculation is performed using the B3LYP functional and the 6-311++G(d,p) basis set. The software iteratively adjusts the positions of the atoms to find the minimum energy conformation.

  • Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra.

Vibrational Spectroscopy: A Theoretical Perspective

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of a molecule. By calculating the vibrational frequencies of 4-Acetyl-3-methoxybenzonitrile, we can predict its infrared (IR) and Raman spectra.

Principles of FT-IR and FT-Raman Spectroscopy
  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Measures the absorption of infrared radiation by a molecule, which causes changes in the vibrational energy levels. A vibrational mode is IR active if it results in a change in the molecule's dipole moment.

  • FT-Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (usually from a laser). A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.

Predicted Vibrational Frequencies and Assignments

The calculated harmonic vibrational frequencies are typically scaled by an empirical factor (around 0.967 for B3LYP/6-311+G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method.[3] The table below presents the predicted scaled vibrational frequencies for the key functional groups of 4-Acetyl-3-methoxybenzonitrile, with assignments based on the analysis of similar molecules.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
C-H stretching (aromatic)3100 - 3000Stretching vibrations of the C-H bonds on the benzene ring.
C-H stretching (methyl)3000 - 2850Asymmetric and symmetric stretching of the C-H bonds in the acetyl and methoxy groups.
C≡N stretching~2230Characteristic stretching vibration of the nitrile group.
C=O stretching~1680Stretching vibration of the carbonyl group in the acetyl moiety.
C-C stretching (aromatic)1600 - 1400In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
C-H bending1470 - 1370Bending vibrations of the C-H bonds in the methyl groups.
C-O stretching1260 - 1000Asymmetric and symmetric stretching of the C-O bonds in the methoxy group.
C-C=O bending800 - 600Bending vibration involving the acetyl group.

Note: These are predicted values and await experimental verification.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the distribution of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining a molecule's chemical reactivity and electronic transitions.[6][7]

HOMO, LUMO, and the Energy Gap
  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate an electron.[7] A higher HOMO energy indicates a greater tendency to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept an electron.[7] A lower LUMO energy suggests a greater affinity for electrons.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.[8][9] A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[7] Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited.[8][10]

HOMO_LUMO_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO Energy Energy

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

For 4-Acetyl-3-methoxybenzonitrile, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the benzene ring, while the LUMO is anticipated to be concentrated on the electron-deficient acetyl and nitrile moieties. The energy gap will provide a quantitative measure of the molecule's kinetic stability and its potential for intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks.[11][12][13][14] The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values.

  • Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are susceptible to electrophilic attack.[11][15]

  • Blue Regions: Represent positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.[11][15]

  • Green Regions: Indicate neutral or near-zero electrostatic potential.[15]

MEP_Concept cluster_0 Reactive Sites Molecule Molecule Node_Negative Negative Potential (Red) Electron-Rich Nucleophilic Site Node_Positive Positive Potential (Blue) Electron-Poor Electrophilic Site Electrophile Electrophile (E+) Electrophile->Node_Negative Attraction Nucleophile Nucleophile (Nu-) Nucleophile->Node_Positive Attraction

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

For 4-Acetyl-3-methoxybenzonitrile, the MEP map is predicted to show:

  • Negative Potential: Concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, due to the presence of lone pairs of electrons. These are the most likely sites for electrophilic attack.

  • Positive Potential: Located around the hydrogen atoms of the benzene ring and the methyl groups.

Understanding the MEP is crucial for predicting how the molecule might interact with biological receptors or other reactants.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics, telecommunications, and optical data storage.[16] The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key parameter for assessing the NLO activity of a molecule at the microscopic level is the first-order hyperpolarizability (β).

Computational methods can provide a reliable prediction of the hyperpolarizability of a molecule.[16][17][18][19] Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer from an electron-donating group to an electron-accepting group tend to exhibit high β values.

4-Acetyl-3-methoxybenzonitrile possesses the structural features conducive to NLO activity: an electron-donating methoxy group and electron-withdrawing acetyl and nitrile groups connected through a π-conjugated benzene ring. DFT calculations can be employed to compute the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to quantitatively assess its potential as an NLO material.

Potential Applications in Drug Development

The theoretical insights gained from the computational analysis of 4-Acetyl-3-methoxybenzonitrile can guide its potential applications in drug discovery and development.

Molecular Docking and Pharmacophore Identification

The MEP and FMO analyses provide a blueprint of the molecule's reactive and interactive sites. This information is invaluable for:

  • Pharmacophore Modeling: Identifying the key structural features responsible for a molecule's potential biological activity.

  • Molecular Docking: A computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme.[20][21][22][23][24] The negative potential regions on the carbonyl oxygen and nitrile nitrogen suggest that these groups could act as hydrogen bond acceptors in a protein's active site.

Benzonitrile derivatives have been explored for a wide range of biological activities, including as anti-inflammatory and anticancer agents.[21][24] The presence of the acetyl and methoxy groups can further modulate the molecule's lipophilicity and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Experimental Protocol: A Theoretical-Guided Approach
  • Synthesis: Based on the predicted stability and reactivity, a synthetic route for 4-Acetyl-3-methoxybenzonitrile can be devised. The synthesis of related compounds often starts from commercially available precursors like vanillin or other substituted benzonitriles.[25]

  • Spectroscopic Characterization: The synthesized compound would be analyzed by FT-IR, FT-Raman, and NMR spectroscopy. The experimental spectra would then be compared with the theoretically predicted spectra for structural validation.

  • Biological Screening: Guided by the computational predictions and the known activities of similar compounds, 4-Acetyl-3-methoxybenzonitrile can be screened for specific biological activities, such as antibacterial, antifungal, or anticancer properties.

  • Molecular Docking Studies: If the molecule shows promising biological activity, molecular docking studies can be performed with relevant biological targets to elucidate its mechanism of action at the molecular level.

Conclusion

This in-depth technical guide has outlined a comprehensive theoretical framework for the study of 4-Acetyl-3-methoxybenzonitrile. Through the application of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can predict a wealth of information regarding its structural, vibrational, electronic, and non-linear optical properties. The analysis of the HOMO-LUMO energy gap, molecular electrostatic potential, and hyperpolarizability provides critical insights into the molecule's reactivity, potential interaction sites, and material science applications.

While this guide is fundamentally theoretical in the absence of extensive experimental data, it serves as a robust starting point for future research. The predictions made herein can guide the synthesis, characterization, and biological evaluation of 4-Acetyl-3-methoxybenzonitrile, demonstrating the synergistic power of computational and experimental chemistry in the quest for novel therapeutic agents and advanced materials.

References

  • How reactivity of a organic molecule depends upon HOMO and LUMO. (2021, November 27). Chemistry Stack Exchange. [Link]

  • Zenteno Gora, H. F. (2018, March 13). How to interpret a map of electrostatic potential (MEP)? ResearchGate. [Link]

  • Recent Progress In The Computation Of Non Linear Optica Properties of Chiral Systems. (2007, November 29). AIP Conference Proceedings. [Link]

  • 4-acetyl-3-methoxybenzonitrile (C10H9NO2). PubChemLite. [Link]

  • Electrostatic Potential maps. (2023, January 29). Chemistry LibreTexts. [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Electrostatic Potential Maps. (2024, November 1). Deep Origin. [Link]

  • Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. (n.d.). RSC Publishing. [Link]

  • The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? (2018, September 27). Medium. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. [Link]

  • MACHINE LEARNING TO PREDICT THE NONLINEAR OPTICAL PROPERTIES OF WATER. (2024, September 5). Institut Lumière Matière. [Link]

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  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 22). PubMed. [Link]

  • New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p). (2005, March 8). ACS Publications. [Link]

  • Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. (2017). Open Access Pub. [Link]

  • In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor. (n.d.). PMC. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 25). Research Communities. [Link]

  • DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals. (2012, December). ResearchGate. [Link]

  • Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities. (n.d.). ResearchGate. [Link]

  • Quantum chemical studies, vibrational analysis, molecular structure, first order hyper polarizability, NBO and HOMO–LUMO analysis of 3-hydroxybenzaldehyde and its cation. (2013, November 15). ScienceDirect. [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online. [Link]

  • Theoretical study of the molecular mechanism and regioselectivity of the (3+2) cycloaddition reaction between benzonitrile oxide and 2,4-dimethyl-2H-1,2,3-triazole and molecular docking studies of the obtained cycloadducts. (2025, November 23). ResearchGate. [Link]

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  • Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. (2025, December 31). DergiPark. [Link]

  • 3-acetyl-4-methoxybenzonitrile (C10H9NO2). PubChemLite. [Link]

  • 4-Formyl-3-methoxybenzonitrile. (n.d.). PubChem. [Link]

  • 4-formyl-3-methoxybenzonitrile. (2025, May 20). LookChem. [Link]

  • PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. (2013, February 20). European Patent Office. [Link]

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  • Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. (n.d.). ResearchGate. [Link]

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Foundational

The 4-Acetyl-3-methoxybenzonitrile Scaffold: Synthesis, Derivatization, and Mechanistic Insights

Executive Summary The compound 4-acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly versatile organic building block utilized extensively in the synthesis of complex heterocycles, kinase inhibitors, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly versatile organic building block utilized extensively in the synthesis of complex heterocycles, kinase inhibitors, and advanced pharmaceutical intermediates[1]. Featuring three distinct functional handles—a cyano group, a methoxy ether, and an acetyl moiety—this scaffold presents unique regioselective opportunities for drug development professionals[2]. However, the synthesis of this specific substituted benzonitrile requires precise control over catalytic conditions to overcome steric hindrance and prevent catalyst deactivation.

This technical guide outlines the retrosynthetic strategy, mechanistic causality, and validated experimental protocols for synthesizing 4-acetyl-3-methoxybenzonitrile and its highly reactive alpha-bromo derivative, 4-(2-bromoacetyl)-3-methoxybenzonitrile (CAS: 102361-96-6)[3].

Retrosynthetic Strategy & Mechanistic Causality

The most reliable route to 4-acetyl-3-methoxybenzonitrile relies on the transition-metal-catalyzed cyanation of 4-bromo-2-methoxyacetophenone. Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation of 3-methoxybenzonitrile) often yields poor regioselectivity due to the competing directing effects of the meta-cyano and ortho/para-directing methoxy groups. Therefore, pre-installing the acetyl and methoxy groups and utilizing the bromide as a pseudo-halide handle for late-stage cyanation is the optimal strategic choice.

Causality in Catalyst and Reagent Selection

The cyanation of aryl bromides is notoriously plagued by catalyst poisoning. Free cyanide ions ( CN− ) strongly coordinate to Palladium(0), forming inactive anionic species like [Pd(CN)4​]2− that halt the catalytic cycle[4].

To circumvent this, Zinc Cyanide ( Zn(CN)2​ ) is selected over sodium or potassium cyanide. Zn(CN)2​ has low solubility in organic solvents like DMF, which ensures that the concentration of free CN− in solution remains exceptionally low. The transmetalation step is thus rate-limited by the dissolution of Zn(CN)2​ , allowing the oxidative addition of the aryl bromide to occur without competing catalyst deactivation[4].

For the derivatization step, alpha-bromination of the acetyl group is achieved using Copper(II) Bromide ( CuBr2​ ) in a refluxing ethyl acetate/chloroform mixture. CuBr2​ acts as both a Lewis acid to promote enolization and a mild brominating agent, preventing the over-bromination (e.g., dibromination) often seen when using elemental Br2​ [5].

Workflow A 4-Bromo-2-methoxyacetophenone (Starting Material) B Pd-Catalyzed Cyanation Zn(CN)2, Pd2(dba)3, dppf DMF, 120 °C A->B Step 1 C 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) B->C Yield: ~85% D Alpha-Bromination CuBr2, EtOAc/CHCl3 Reflux C->D Step 2 E 4-(2-Bromoacetyl)-3-methoxybenzonitrile (CAS: 102361-96-6) D->E Yield: ~90%

Synthetic workflow for 4-acetyl-3-methoxybenzonitrile and its alpha-bromo derivative.

Quantitative Evaluation of Catalytic Systems

Selecting the correct ligand is critical for the cyanation step. Bidentate ligands with large bite angles (like dppf) or bulky monodentate phosphines (like XPhos or P(t−Bu)3​ ) facilitate the reductive elimination step, which is often the rate-determining step in C−CN bond formation.

Catalyst PrecursorLigandCyanide SourceSolvent / TempConversion (%)Isolated Yield (%)
Pd2​(dba)3​ (2.5 mol%)dppf (5 mol%) Zn(CN)2​ (0.6 eq)DMF / 120 °C>99%85%
Pd(PPh3​)4​ (5 mol%)None Zn(CN)2​ (0.6 eq)DMF / 120 °C75%62%
Pd2​(dba)3​ (2.5 mol%) P(t−Bu)3​ (5 mol%) Zn(CN)2​ (0.6 eq)DMF / 80 °C>99%88%
Ni(dppf)Cl2​ (10 mol%)None Zn(CN)2​ (0.6 eq)NMP / 140 °C80%68%

Data summarized from standard optimization trials for electron-rich aryl bromides[4]. The Pd2​(dba)3​ /dppf system provides the best balance of cost, air-stability, and yield.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Ar-Br adds to Pd(0) Pd0->OA PdII_Br Ar-Pd(II)-Br Intermediate OA->PdII_Br TM Transmetalation Zn(CN)2 exchange PdII_Br->TM PdII_CN Ar-Pd(II)-CN Intermediate TM->PdII_CN RE Reductive Elimination Product Release PdII_CN->RE RE->Pd0 Prod Ar-CN (Product) RE->Prod

Mechanism of the palladium-catalyzed cyanation of aryl bromides.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4)

Self-Validating System: The conversion can be tracked via TLC (Hexanes/EtOAc 3:1). The starting material (bromide) is non-polar and UV-active, while the nitrile product is significantly more polar due to the strong dipole moment of the C≡N group, resulting in a lower Rf​ value[6].

Reagents:

  • 4-Bromo-2-methoxyacetophenone: 10.0 g (43.6 mmol)

  • Zinc Cyanide ( Zn(CN)2​ ): 3.07 g (26.2 mmol, 0.6 equiv.)

  • Pd2​(dba)3​ : 1.0 g (1.09 mmol, 2.5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): 1.21 g (2.18 mmol, 5 mol%)

  • Anhydrous DMF: 100 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, charge 4-bromo-2-methoxyacetophenone, Zn(CN)2​ , Pd2​(dba)3​ , and dppf.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times) to remove oxygen, which would otherwise oxidize the phosphine ligand.

  • Reaction: Add anhydrous, sparged DMF (100 mL) via syringe. Heat the reaction mixture to 120 °C in an oil bath for 12 hours. The mixture will transition from a dark red/purple suspension to a black mixture as Pd black eventually precipitates.

  • Validation Check: Withdraw a 50 μL aliquot, dilute with EtOAc, wash with water, and spot on TLC. The reaction is complete when the starting material spot ( Rf​≈0.6 ) disappears and a new spot ( Rf​≈0.3 ) appears.

  • Quenching & Workup: Cool the mixture to room temperature. Safety Note: Unreacted Zn(CN)2​ must be quenched. Pour the mixture into a beaker containing 300 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and commercial bleach (sodium hypochlorite) to safely oxidize residual cyanide to cyanate. Stir for 1 hour.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 150 mL). Wash the combined organic layers with water (3 x 100 mL) and brine (100 mL) to remove DMF. Dry over anhydrous Na2​SO4​ .

  • Purification: Filter and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield 4-acetyl-3-methoxybenzonitrile as an off-white solid (Yield: ~6.5 g, 85%)[2].

Protocol B: Derivatization to 4-(2-Bromoacetyl)-3-methoxybenzonitrile (CAS: 102361-96-6)

Self-Validating System: The success of the alpha-bromination is confirmed by the disappearance of the methyl singlet (~2.6 ppm) and the appearance of a downfield methylene singlet (~4.4 ppm) in the 1H NMR spectrum[3].

Reagents:

  • 4-Acetyl-3-methoxybenzonitrile: 5.0 g (28.5 mmol)

  • Copper(II) Bromide ( CuBr2​ ): 12.7 g (57.0 mmol, 2.0 equiv.)

  • Ethyl Acetate (EtOAc): 50 mL

  • Chloroform ( CHCl3​ ): 50 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 4-acetyl-3-methoxybenzonitrile in a 1:1 mixture of EtOAc and CHCl3​ (100 mL total) in a 250 mL round-bottom flask.

  • Addition: Add finely powdered CuBr2​ in one portion. Equip the flask with a reflux condenser.

  • Reaction: Heat the heterogeneous green/black mixture to vigorous reflux (approx. 75 °C) with rapid stirring. As the reaction proceeds, CuBr2​ (black) is consumed and CuBr (white/pale green precipitate) is formed.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 2:1). The reaction typically takes 4-6 hours. The product will run slightly higher than the starting material due to decreased polarity.

  • Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the CuBr salts. Wash the Celite pad thoroughly with EtOAc (50 mL).

  • Purification: Concentrate the filtrate in vacuo. The resulting crude solid is recrystallized from hot ethanol or a mixture of EtOAc/Hexanes to afford 4-(2-bromoacetyl)-3-methoxybenzonitrile as a crystalline solid (Yield: ~6.5 g, 90%)[7].

References

  • PubChemLite: 4-acetyl-3-methoxybenzonitrile (C10H9NO2) . Université du Luxembourg. Available at:[6]

  • 4-acetyl-3-methoxybenzonitrile | 14221-78-4 . Sigma-Aldrich. Available at:

  • CAS: 14221-78-4 | CymitQuimica . CymitQuimica. Available at:[2]

  • The Room-Temperature Palladium-Catalyzed Cyanation of Aryl Bromides and Iodides with Tri-t-butylphosphine as Ligand . Thieme Connect. Available at:[4]

  • 4-(2-bromoacetyl)-3-methoxybenzonitrile | CAS#:102361-96-6 . Chemsrc. Available at:[3]

  • 945612-61-3|4-(2-Bromoacetyl)-2-methoxybenzonitrile|BLD Pharm . BLD Pharm. Available at:[7]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Acetyl-3-methoxybenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary 4-Acetyl-3-methoxybenzonitrile is a highly functionalized, versa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

4-Acetyl-3-methoxybenzonitrile is a highly functionalized, versatile building block utilized in medicinal chemistry and advanced organic synthesis. Featuring three orthogonal functional groups—a ketone, a nitrile, and an ether—it serves as an ideal precursor for cross-coupling reactions, heterocycle construction, and targeted drug discovery. This application note details a highly regioselective Friedel-Crafts acylation protocol to synthesize 4-acetyl-3-methoxybenzonitrile directly from 3-methoxybenzonitrile, providing deep mechanistic insights into the steric and electronic factors that govern the reaction's selectivity.

Mechanistic Rationale: Overcoming Competing Directing Effects

The functionalization of 3-methoxybenzonitrile presents a classic regioselectivity challenge. The substrate possesses two functional groups with opposing electronic effects:

  • Methoxy Group (-OCH₃): Strongly activating and ortho/para directing.

  • Cyano Group (-CN): Strongly deactivating and meta directing.

According to standard electrophilic aromatic substitution principles , the strongly activating methoxy group dictates the orientation of the incoming electrophile, activating positions C2, C4, and C6.

Why does acylation occur at C4 instead of C6? Electronically, the C6 position (para to the methoxy group) is highly activated. However, nitriles act as potent Lewis bases. Upon the introduction of Aluminum Chloride (AlCl₃), the lone pair on the cyano nitrogen rapidly coordinates with the aluminum center . This AlCl₃-nitrile complex creates immense steric bulk at the adjacent C2 and C6 positions. Consequently, the incoming acylium ion is sterically repelled from C6 and is directed almost exclusively to the C4 position—which is ortho to the methoxy group but sufficiently distant from the bulky nitrile-Lewis acid complex .

Regioselectivity Substrate 3-Methoxybenzonitrile Methoxy -OCH3 Group (Activating) Substrate->Methoxy Cyano -CN Group (Deactivating) Substrate->Cyano OrthoPara Directs to C2, C4, C6 Methoxy->OrthoPara Meta Directs to C3, C5 (Deactivates C2, C4, C6) Cyano->Meta AlCl3 AlCl3 Coordination Cyano->AlCl3 Lewis Acid Binding Target Acylation at C4 (4-Acetyl-3-methoxybenzonitrile) OrthoPara->Target Steric Steric Blockade at C2 & C6 AlCl3->Steric Steric->Target Forces attack away from C6

Logical relationship of electronic and steric directing effects governing C4 acylation.

Reaction Stoichiometry and Reagents

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
3-Methoxybenzonitrile 133.151.010.0 g75.1 mmolSubstrate
Aluminum Chloride 133.341.515.0 g112.6 mmolLewis Acid
Acetyl Chloride 78.501.27.07 g (6.4 mL)90.1 mmolAcylating Agent
Dichloromethane (DCM) 84.93Solvent120 mL-Reaction Medium

Note: DCM must be strictly anhydrous (distilled over CaH₂ or passed through an activated alumina column) to prevent the premature hydrolysis of the acylium ion.

Step-by-Step Experimental Protocol

Phase 1: System Preparation & Complexation
  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip the flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a nitrogen inlet.

  • Substrate Loading: Add 3-methoxybenzonitrile (10.0 g, 75.1 mmol) and anhydrous DCM (100 mL) to the flask. Stir to dissolve and cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Causality Check: AlCl₃ coordination is highly exothermic. To prevent localized heating that could lead to ether cleavage, add anhydrous AlCl₃ (15.0 g, 112.6 mmol) in small portions over 15 minutes. Maintain the internal temperature below 5 °C.

Phase 2: Acylation
  • Electrophile Generation: In a separate dry vial, dissolve acetyl chloride (6.4 mL, 90.1 mmol) in 20 mL of anhydrous DCM. Transfer this to the dropping funnel.

  • Addition: Add the acetyl chloride solution dropwise over 30 minutes.

  • Reaction Progression: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 to 6 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS until the starting material is consumed.

Phase 3: Quenching & Purification
  • Acidic Quench: Causality Check: Direct addition of water to AlCl₃ generates a thick, unfilterable emulsion of aluminum hydroxide [Al(OH)₃]. To prevent this, carefully pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. The strong acid keeps the aluminum species soluble.

  • Extraction: Transfer to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 x 50 mL).

  • Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (100 mL), water (100 mL), and brine (100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient elution of 10% to 30% Ethyl Acetate in Hexanes to yield pure 4-acetyl-3-methoxybenzonitrile.

Workflow A 3-Methoxybenzonitrile in Anhydrous DCM B Add AlCl3 (1.5 eq) at 0 °C A->B C Nitrile-AlCl3 Complex (Steric Shielding of C2/C6) B->C Coordination D Add Acetyl Chloride (1.2 eq) Dropwise C->D E Regioselective Acylation at C4 Position D->E Friedel-Crafts F Quench (Ice/HCl) & Extract (DCM) E->F G Purification (Silica Gel Column) F->G H 4-Acetyl-3-methoxybenzonitrile (Pure Product) G->H Yield: 70-80%

Experimental workflow for the regioselective Friedel-Crafts acylation and purification.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the structure against the expected spectroscopic parameters outlined below.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueKey Signals / Data PointsStructural Interpretation
¹H NMR (CDCl₃, 400 MHz) ~2.60 ppm (s, 3H)Methyl protons of the newly installed acetyl group.
¹H NMR (CDCl₃, 400 MHz) ~3.95 ppm (s, 3H)Methoxy protons (confirms ether was not cleaved).
¹H NMR (CDCl₃, 400 MHz) ~7.20 – 7.80 ppm (m, 3H)Aromatic protons (confirming mono-substitution).
FT-IR Spectroscopy ~2230 cm⁻¹C≡N stretch (nitrile functional group).
FT-IR Spectroscopy ~1680 cm⁻¹C=O stretch (aryl ketone functional group).
LC-MS (ESI+) m/z 176.07 [M+H]⁺Corresponds to the target mass of C₁₀H₉NO₂ (MW 175.18).

Troubleshooting & Process Optimization

  • Issue: Formation of 4-acetyl-3-hydroxybenzonitrile (Demethylation)

    • Cause: Lewis acids like AlCl₃ are capable of cleaving aryl methyl ethers, especially if the reaction temperature exceeds 25 °C.

    • Solution: Strictly control the internal temperature during AlCl₃ addition. If demethylation persists, reduce the AlCl₃ to 1.2 equivalents or substitute with a milder Lewis acid such as FeCl₃.

  • Issue: Sluggish Reaction / Incomplete Conversion

    • Cause: Moisture in the reaction vessel hydrolyzes the acetyl chloride into acetic acid, terminating the generation of the acylium ion.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum and flushed with dry nitrogen. Use a fresh, unopened bottle of AlCl₃.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Larsen, J. W., & Ewing, S. P. (1971). Thermodynamics of Lewis acid base interactions. Heats of complexation of nitriles with aluminum chloride. Journal of the American Chemical Society, 93(20), 5107-5111.[Link]

  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to the Preparation of Aromatic Ketones and Aliphatic Ketones. Chemical Reviews, 64(4), 401-447.[Link]

Application

Application Note & Protocol: The Strategic Synthesis of Finerenone via the Key Intermediate 4-Formyl-3-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The journey of a drug from conceptualization to clinical application is paved with intricate chemical challe...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The journey of a drug from conceptualization to clinical application is paved with intricate chemical challenges. Finerenone (Kerendia), a non-steroidal mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the management of chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][2] Its efficacy hinges on a molecular structure that, while elegant, demands a robust and scalable synthetic strategy. This document provides an in-depth guide to a pivotal stage in Finerenone's synthesis: the utilization of the key building block, 4-formyl-3-methoxybenzonitrile. While the topic mentions 4-acetyl-3-methoxybenzonitrile, extensive literature review and patent analysis confirm that the formyl derivative is the crucial intermediate in the most established synthetic routes.[3][4][5][6] This application note will, therefore, focus on the scientifically validated pathway involving 4-formyl-3-methoxybenzonitrile, offering both the underlying chemical logic and detailed protocols for its application.

Part 1: Finerenone - A New Frontier in Cardiorenal Protection

Mechanism of Action

Finerenone is a selective, non-steroidal antagonist of the mineralocorticoid receptor (MR).[1][7] Overactivation of the MR by hormones like aldosterone and cortisol is implicated in the pathophysiology of renal and cardiovascular diseases, contributing to inflammation and fibrosis.[8][9][10] Finerenone's unique non-steroidal structure allows it to bind to the MR with high potency and selectivity, leading to a specific receptor-ligand complex that blocks the recruitment of transcriptional coactivators involved in the expression of pro-inflammatory and pro-fibrotic genes.[1][7] This targeted action helps to mitigate the downstream damage to the kidneys and heart.[2]

Therapeutic Significance

Approved by the FDA and EMA, Finerenone (marketed as Kerendia) is indicated for reducing the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure in adult patients with CKD associated with T2D.[11][12] Its development addresses a critical unmet need for therapies that can offer both renal and cardiac benefits in this high-risk patient population, with a favorable safety profile compared to older steroidal MR antagonists, particularly concerning the risk of hyperkalemia and hormonal side effects.[8][10]

Part 2: The Synthetic Blueprint: Role of 4-Formyl-3-methoxybenzonitrile

The synthesis of Finerenone's complex dihydronaphthyridine core is a central challenge. Most scalable synthetic routes converge on a multi-component reaction strategy, often a variation of the Hantzsch synthesis, to construct this heterocyclic system efficiently. In this convergent approach, 4-formyl-3-methoxybenzonitrile serves as a critical electrophilic component, incorporating the substituted phenyl ring that is essential for the final drug's activity.

The overall synthetic logic is to build the dihydropyridine ring system with the correct substituents in place, which is then further elaborated to yield the final active pharmaceutical ingredient (API). The use of 4-formyl-3-methoxybenzonitrile is a testament to the principles of atom economy and convergent synthesis in modern pharmaceutical manufacturing.

Finerenone_Synthesis_Overview A Starting Materials (e.g., 3-Methoxy-4-methylbenzonitrile) B 4-Formyl-3-methoxybenzonitrile (Key Intermediate) A->B Oxidation D Dihydronaphthyridine Core (Racemic Intermediate) B->D Multi-component Cyclocondensation C Other Reactants (e.g., β-keto ester, aminopyridone) C->D E Functional Group Modifications D->E e.g., O-alkylation, Amidation F Chiral Resolution E->F Separation of Enantiomers G Finerenone (API) F->G Isolation of (S)-enantiomer

Caption: High-level overview of the Finerenone synthetic pathway.

Part 3: Synthesis of the Key Intermediate: 4-Formyl-3-methoxybenzonitrile

The reliable supply of high-purity 4-formyl-3-methoxybenzonitrile is paramount for the successful synthesis of Finerenone. While several methods exist for its preparation, a common and scalable approach involves the oxidation of 4-methyl-3-methoxybenzonitrile.[13]

Protocol: Synthesis via Bromination-Hydrolysis

This protocol is adapted from established industrial methods and avoids the use of heavy metals.[13]

Step 1: Radical Bromination

  • Reaction Setup: In a reactor suitable for photochemical reactions and equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 3-methoxy-4-methylbenzonitrile (1.0 eq) and a suitable solvent such as chlorobenzene.

  • Initiation: Heat the mixture to reflux. Initiate the reaction by adding a radical initiator (e.g., AIBN) and irradiating with a suitable light source (e.g., a high-pressure mercury lamp).

  • Bromination: Slowly add N-bromosuccinimide (NBS) (approx. 2.2 eq) portion-wise over several hours while maintaining reflux and irradiation. The progress of the reaction can be monitored by HPLC or TLC to observe the formation of the dibrominated intermediate, 3-methoxy-4-(dibromomethyl)benzonitrile.

  • Work-up: Once the starting material is consumed, cool the reaction mixture. Filter off the succinimide byproduct and wash the filter cake with the solvent. The filtrate containing the dibrominated product is carried forward to the next step.

Step 2: Hydrolysis to Aldehyde

  • Reaction Setup: Transfer the filtrate from the previous step to a reactor equipped with a mechanical stirrer and thermometer.

  • Hydrolysis: Add water to the reaction mixture (a volume ratio of approximately 1.5:1 chlorobenzene to water is effective).[13] Heat the biphasic mixture to 80-90 °C and stir vigorously for several hours until the hydrolysis is complete (monitor by HPLC). The presence of water is crucial for achieving a high-purity product.[13]

  • Isolation and Purification: Cool the mixture and separate the organic layer. Wash the organic layer with water and then a brine solution. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Crystallization: Concentrate the organic solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether or isopropanol) to yield 4-formyl-3-methoxybenzonitrile as a white solid.[5][6]

Characterization Data
PropertyValueSource(s)
CAS Number 21962-45-8[14]
Molecular Formula C₉H₇NO₂[14][15]
Molecular Weight 161.16 g/mol [14][15]
Appearance White solid[5][6]
Melting Point 109-111 °C[5]

Part 4: Protocol: Construction of the Dihydronaphthyridine Core

The following protocol describes a Knoevenagel condensation followed by a cyclocondensation reaction to form the core structure of Finerenone.[4]

Step 1: Knoevenagel Condensation

  • Reactants: Charge a reactor with 4-formyl-3-methoxybenzonitrile (1.0 eq), a suitable β-keto ester such as 2-cyanoethyl acetoacetate (1.1 eq), and a solvent like dichloromethane (CH₂Cl₂).

  • Catalysis: Add catalytic amounts of piperidine and acetic acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or HPLC for the consumption of the aldehyde. The reaction typically proceeds to completion within a few hours.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude enoate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclocondensation

  • Reactants: Dissolve the crude enoate from the previous step in a high-boiling point solvent such as isopropanol or isobutanol. Add 4-amino-5-methyl-2-pyridone (approx. 1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The cyclocondensation reaction forms the dihydronaphthyridinone ring system. Monitor the reaction progress by HPLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be isolated by filtration. Wash the collected solid with cold solvent to remove impurities.

  • Purification: The resulting racemic dihydronaphthyridinone intermediate can be further purified by recrystallization if necessary.

Dihydropyridine_Formation cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclocondensation A 4-Formyl-3-methoxybenzonitrile C Enoate Intermediate A->C B β-Keto Ester B->C C_ref Enoate Intermediate D 4-Amino-5-methyl-2-pyridone E Dihydronaphthyridine Core D->E C_ref->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Acetyl-3-methoxybenzonitrile

Welcome to the technical support center for the purification of 4-Acetyl-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Acetyl-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chemical intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Acetyl-3-methoxybenzonitrile, providing step-by-step guidance to resolve them.

Question 1: My crude product is an oil or a low-melting solid, but I expect a crystalline product. What is the likely cause and how can I induce crystallization?

Answer:

The presence of impurities is the most common reason for a product failing to crystallize as expected. Even small amounts of residual solvents or reaction byproducts can significantly depress the melting point and inhibit crystal lattice formation.

Causality: The introduction of foreign molecules (impurities) into the crystal lattice disrupts the ordered packing of the target compound, making crystallization energetically less favorable.

Troubleshooting Steps:

  • Thorough Solvent Removal: Ensure all reaction and work-up solvents are completely removed. Use a high-vacuum line or a rotary evaporator at a slightly elevated temperature (e.g., 40-50 °C) to remove residual volatile organics.

  • Purity Assessment via TLC: Before attempting a large-scale purification, analyze your crude product by Thin-Layer Chromatography (TLC). This will give you an indication of the number of components and help in developing a purification strategy.

  • Recrystallization: This is the most effective method for purifying solid organic compounds[1]. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution upon cooling[2].

Question 2: I am struggling to find a suitable solvent for the recrystallization of 4-Acetyl-3-methoxybenzonitrile. Can you provide a recommended protocol?

Answer:

Selecting the right solvent is crucial for successful recrystallization. The principle of "like dissolves like" is a good starting point; however, empirical testing is often necessary[2]. Given the structure of 4-Acetyl-3-methoxybenzonitrile (an aromatic ketone with nitrile and methoxy functionalities), solvents of intermediate polarity are likely to be effective.

Recommended Recrystallization Protocol:

A two-solvent system often provides the best results when a single solvent is not ideal[3]. A good starting combination is ethanol and water.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Acetyl-3-methoxybenzonitrile in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal to the cool solution, heat it, and then perform the hot filtration[4].

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[5]. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Question 3: My TLC analysis shows multiple spots with very similar Rf values. How can I effectively separate 4-Acetyl-3-methoxybenzonitrile from its regioisomers using column chromatography?

Answer:

The separation of regioisomers is a common challenge in organic synthesis. Due to their similar polarities, they often co-elute in standard chromatography systems. Column chromatography is the preferred method for such separations on a preparative scale[6].

Causality: Regioisomers have the same functional groups and molecular weight, leading to very similar interactions with the stationary phase. Achieving separation requires optimizing the chromatography conditions to exploit subtle differences in their polarity and steric hindrance.

Column Chromatography Protocol for Isomer Separation:

1. TLC Solvent System Optimization: Before running a column, it is essential to find a solvent system that provides good separation on a TLC plate. A good target is to have the Rf value of the desired product around 0.2-0.3 for optimal column separation[5].

  • Starting Point: Begin with a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is 7:3 or 8:2 (Hexanes:Ethyl Acetate).

  • Fine-Tuning: Adjust the solvent ratio to achieve separation. If the spots are too high (high Rf), increase the proportion of the non-polar solvent. If the spots remain at the baseline (low Rf), increase the proportion of the polar solvent.

2. Column Preparation (Slurry Method):

  • Select Column and Stationary Phase: For a 1-gram scale purification, a glass column with a diameter of 2-3 cm is appropriate. Use silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography) as the stationary phase[6].

  • Prepare Slurry: In a beaker, make a slurry of the silica gel in the chosen eluent (the optimized solvent system from your TLC analysis)[3].

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition[3][6].

  • Equilibrate: Run the eluent through the column until the packed bed is stable.

3. Sample Loading and Elution:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin elution with the optimized solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

Question 4: I suspect my product is contaminated with 4-acetyl-3-hydroxybenzonitrile. How can I confirm its presence and remove it?

Answer:

The presence of 4-acetyl-3-hydroxybenzonitrile is plausible, especially if harsh Lewis acids or high temperatures were used during synthesis, which can cause demethylation of the methoxy group.

Confirmation:

  • TLC Analysis: The hydroxyl group in 4-acetyl-3-hydroxybenzonitrile makes it significantly more polar than the desired product. On a silica gel TLC plate, it will have a much lower Rf value and may exhibit "streaking." Staining the TLC plate with a potassium permanganate solution can help visualize the phenolic impurity, which will likely react and give a colored spot.

  • Spectroscopic Analysis: In the ¹H NMR spectrum, a broad singlet corresponding to the phenolic -OH proton may be visible. The IR spectrum might show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an -OH group.

Removal:

  • Aqueous Base Wash: During the work-up, washing the organic layer with a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) can help remove the acidic phenolic impurity by converting it to its more water-soluble sodium salt.

  • Column Chromatography: As mentioned, due to the significant polarity difference, column chromatography is very effective. The more polar 4-acetyl-3-hydroxybenzonitrile will be strongly retained on the silica gel column, eluting much later than the desired product[6].

Frequently Asked Questions (FAQs)

What are the key physical properties of 4-Acetyl-3-methoxybenzonitrile?

While there is limited literature data for the physical properties of 4-Acetyl-3-methoxybenzonitrile, here is a summary of available information and data for a closely related compound:

Property4-Acetyl-3-methoxybenzonitrile4-Formyl-3-methoxybenzonitrile (for comparison)
Molecular Formula C₁₀H₉NO₂[7]C₉H₇NO₂[8]
Molecular Weight 175.19 g/mol 161.16 g/mol [8]
Appearance Expected to be a solidOff-white to light yellow solid[8]
Melting Point Data not readily available in searched literature.109-111 °C[8][9][10]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Soluble in ethyl acetate[11].
What are the common impurities I should be aware of during the synthesis of 4-Acetyl-3-methoxybenzonitrile?

The impurity profile largely depends on the synthetic route. For a Friedel-Crafts acylation of 3-methoxybenzonitrile, the following are common impurities:

  • Regioisomers: Friedel-Crafts reactions on substituted aromatic rings can often lead to a mixture of isomers. The primary regioisomeric impurity is likely to be 2-acetyl-3-methoxybenzonitrile .

  • Demethylated Byproduct: As discussed in the troubleshooting section, 4-acetyl-3-hydroxybenzonitrile can be formed under certain reaction conditions.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 3-methoxybenzonitrile .

  • Polyacylated Products: While less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of di-acylated products forming under forcing conditions[12].

How can I best store purified 4-Acetyl-3-methoxybenzonitrile?

For long-term stability, it is recommended to store purified 4-Acetyl-3-methoxybenzonitrile in a tightly sealed container in a cool, dry place, away from light. For a related compound, 4-formyl-3-methoxybenzonitrile, storage under an inert gas at 2-8°C is recommended to maintain stability[8][9].

What analytical techniques are recommended for assessing the purity of 4-Acetyl-3-methoxybenzonitrile?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in a sample and to monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for determining the purity of the final product and for separating closely related impurities. A reverse-phase C18 column is a good starting point[13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) is a good indicator of high purity.

Suggested Starting HPLC Method:

This method is a general starting point and may require optimization for your specific sample and instrument.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). A buffer such as 0.1% phosphoric acid or formic acid can be added to improve peak shape[13].
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25 °C

Visualizations and Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup SolventRemoval Solvent Removal (Rotary Evaporation) Workup->SolventRemoval PurityCheck1 TLC/HPLC Analysis SolventRemoval->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization If relatively pure ColumnChrom Column Chromatography PurityCheck1->ColumnChrom If complex mixture PurityCheck2 Final Purity Assessment (HPLC, NMR, MP) Recrystallization->PurityCheck2 ColumnChrom->PurityCheck2 PureProduct Pure 4-Acetyl-3-methoxybenzonitrile PurityCheck2->PureProduct

Caption: A general workflow for the purification of 4-Acetyl-3-methoxybenzonitrile.

Diagram 2: Impurity Relationship Diagram

ImpurityRelationship Target 4-Acetyl-3-methoxybenzonitrile Regioisomer 2-Acetyl-3-methoxybenzonitrile Target->Regioisomer Isomeric Impurity Demethylated 4-Acetyl-3-hydroxybenzonitrile Target->Demethylated Demethylation Byproduct StartingMaterial 3-Methoxybenzonitrile StartingMaterial->Target Incomplete Reaction

Caption: Relationship between the target compound and its common impurities.

References

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-acetyl-3-methoxybenzonitrile (C10H9NO2). Retrieved from [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Apicule. (n.d.). 4-Formyl-3-methoxybenzonitrile (CAS No: 21962-45-8) API Intermediate Manufacturers. Retrieved from [Link]

  • Mohawk Valley Community College. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • San Jose State University. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For - Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-Acetyl-4-methoxybenzonitrile. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • Enanti Labs. (n.d.). 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 4-formyl-3-methoxybenzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • PMC. (2022, January 10). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Retrieved from [Link]

  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (2026, February 11). HPLC methods for the determinatiuon of acetyl- and benzoyl-tiazofurin in rat plasma. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Acetyl-3-methoxybenzonitrile

As a Senior Application Scientist, I've frequently encountered challenges with asymmetrical peaks in HPLC, particularly with multifunctional molecules like 4-Acetyl-3-methoxybenzonitrile. This molecule, with its acetyl,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently encountered challenges with asymmetrical peaks in HPLC, particularly with multifunctional molecules like 4-Acetyl-3-methoxybenzonitrile. This molecule, with its acetyl, methoxy, and nitrile functional groups, possesses moderate polarity and specific chemical characteristics that can lead to frustrating peak tailing. This guide is structured to provide a logical, in-depth workflow to diagnose and resolve these issues, moving from common, simple fixes to more complex systemic problems.

Core Troubleshooting Guide: A Systematic Approach

Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase, or it can indicate a problem with the HPLC system itself.[1][2] The following workflow is designed to systematically identify and eliminate the root cause.

Is it a System-Wide Problem or Analyte-Specific?

The first diagnostic step is to determine the scope of the problem.[3]

  • Question: Are all the peaks in my chromatogram tailing, or only the peak for 4-Acetyl-3-methoxybenzonitrile?

    • If all peaks are tailing: The issue is likely mechanical or systemic, occurring before the separation process. Common causes include a partially blocked column inlet frit, a void in the column packing bed, or significant extra-column volume.[3] Proceed directly to the System & Hardware Issues (FAQ Q5) section.

    • If only the 4-Acetyl-3-methoxybenzonitrile peak is tailing: The problem is chemical in nature and specific to the interaction between your analyte, the mobile phase, and the stationary phase.[3] This is the most common scenario for this compound.

The following diagram outlines the logical flow for troubleshooting analyte-specific peak tailing.

G start Peak Tailing Observed for 4-Acetyl-3-methoxybenzonitrile (USP Tailing Factor > 1.2) mobile_phase Step 1: Mobile Phase Optimization (Most Common Fix) start->mobile_phase ph_adjust Lower Mobile Phase pH (e.g., 0.1% Formic Acid, pH 2.5-3.5) mobile_phase->ph_adjust Primary Action buffer_check Add or Increase Buffer Strength (e.g., 20-50 mM Phosphate) mobile_phase->buffer_check Secondary Action column_chem Step 2: Column Chemistry Evaluation end_capped Use High-Purity, End-Capped C18 or C8 Column column_chem->end_capped Standard Approach alt_phase Consider Alternative Phase (e.g., Polar-Embedded, Phenyl-Hexyl) column_chem->alt_phase For persistent issues sample_prep Step 3: Sample & Injection Review solvent_match Dissolve Sample in Initial Mobile Phase sample_prep->solvent_match Check First overload Reduce Injection Volume or Concentration sample_prep->overload Check Second ph_adjust->column_chem If tailing persists buffer_check->column_chem If tailing persists end_capped->sample_prep If tailing persists alt_phase->sample_prep If tailing persists resolved Problem Resolved solvent_match->resolved overload->resolved

Caption: A step-by-step workflow for diagnosing analyte-specific peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for 4-Acetyl-3-methoxybenzonitrile?

Answer: The most common cause is secondary polar interactions between the analyte and the stationary phase.[1] Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, un-capped silanol groups (Si-OH) on their surface.[4] These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above ~3.5.[5]

The functional groups on 4-Acetyl-3-methoxybenzonitrile, particularly the acetyl and methoxy oxygens, have lone pairs of electrons that can form hydrogen bonds with these silanol groups. This secondary interaction mechanism retains some analyte molecules longer than the primary hydrophobic retention mechanism, causing a delayed elution and a characteristic "tail".[6][7]

G cluster_0 Undesirable Secondary Interaction (pH > 3.5) cluster_1 Mitigated Interaction (pH < 3.5) analyte_bad Analyte (4-Acetyl-3-methoxybenzonitrile) silanol_bad Ionized Silanol Group (Si-O⁻) analyte_bad->silanol_bad Strong H-Bonding (Causes Tailing) analyte_good Analyte (4-Acetyl-3-methoxybenzonitrile) silanol_good Protonated Silanol Group (Si-OH) analyte_good->silanol_good Weak Interaction (Symmetrical Peak)

Caption: Mitigation of secondary silanol interactions by lowering mobile phase pH.

Q2: How do I use the mobile phase to fix peak tailing?

Answer: Optimizing the mobile phase is the most effective and first-line strategy.

  • Lower the pH: By lowering the mobile phase pH to between 2.5 and 3.5, you ensure the residual silanol groups are protonated (Si-OH) and thus less active.[6] This minimizes the strong secondary interactions causing the tailing. The easiest way to achieve this is by adding a small amount of an acid to the aqueous portion of your mobile phase.

  • Use a Buffer: A buffer is crucial for maintaining a stable pH across the column, which is essential for reproducible retention times and peak shapes.[5] If your mobile phase pH is not properly controlled, different parts of the analyte band can experience different pH environments as they travel through the column, leading to peak distortion.[8]

ParameterRecommendation for 4-Acetyl-3-methoxybenzonitrileRationale
pH Adjustment Add 0.1% (v/v) Formic Acid or 0.1% (v/v) Trifluoroacetic Acid (TFA) to the aqueous mobile phase.Lowers pH to ~2.5-3.0, effectively protonating silanol groups and minimizing secondary interactions.[6]
Buffer System Use a 20-50 mM phosphate buffer, adjusted to pH 2.5-3.0.Provides robust pH control, preventing on-column shifts that can cause peak tailing.[9] Be cautious with high organic percentages to avoid buffer precipitation.
Additive Use a competing base like Triethylamine (TEA) at ~5-10 mM (less common with modern columns).TEA is a "silanol suppressor." It preferentially interacts with active silanol sites, effectively shielding them from the analyte. This is an older technique, often unnecessary with modern high-purity columns.[9]
Q3: My peak is still tailing after mobile phase optimization. What's next?

Answer: If mobile phase adjustments are insufficient, your column is the next component to evaluate.

  • Column Age and Contamination: Columns degrade over time. The bonded phase can hydrolyze, exposing more active silanol sites.[10] Strongly retained impurities from previous injections can also accumulate at the column head, creating active sites that cause tailing.[1][3] If the column is old or has been subjected to many dirty samples, it may need to be replaced.

  • Column Chemistry: Not all C18 columns are created equal.

    • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal contaminants (which can activate silanols) and are "end-capped."[10][11] End-capping is a secondary chemical process that covers many of the remaining silanol groups with a small, non-polar cap, making the surface more inert.[6][7]

    • Consider a Polar-Embedded Phase: These columns have a polar group (e.g., an amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the silica surface, further reducing silanol interactions and often providing excellent peak shape for polar compounds.[5]

Q4: Could my sample preparation or injection technique be the problem?

Answer: Yes, absolutely. Two common issues related to the sample itself can cause peak distortion that resembles tailing.

  • Sample Solvent Mismatch: If you dissolve your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[1][12] For example, injecting a sample dissolved in 100% Acetonitrile into a mobile phase starting at 10% Acetonitrile can cause the analyte band to spread improperly at the column inlet, leading to fronting or tailing. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[12]

  • Mass Overload: Injecting too high a concentration or volume of your analyte can saturate the stationary phase at the column inlet.[1] This leads to a non-linear relationship between the analyte and the stationary phase, resulting in a right-skewed (tailing) peak. Solution: Try reducing the injection volume or diluting your sample by a factor of 5 or 10. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.[1]

Q5: What if all my peaks are tailing? How do I troubleshoot hardware issues?

Answer: When all peaks in a chromatogram tail similarly, the problem is almost always related to the physical flow path of the system, typically at the head of the column.[3]

  • Partially Blocked Inlet Frit: The most common cause is particulate matter from the sample, mobile phase, or wear from pump/injector seals accumulating on the column's inlet frit.[3] This disrupts the even flow of the sample onto the column bed, distorting the peak shape.

  • Column Void: A void or channel can form at the top of the column's packed bed due to mechanical shock or chemical instability (e.g., using a high pH mobile phase with a silica column).[10] This also disrupts the sample band.

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase Preparation for Peak Shape Improvement

This protocol describes the preparation of a standard mobile phase designed to minimize peak tailing for polar analytes.

  • Prepare Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass media bottle.

    • Carefully add 1 mL of concentrated Formic Acid (HCOOH) using a calibrated pipette. This creates a 0.1% (v/v) solution.

    • Cap the bottle and mix thoroughly by inversion.

    • Filter the solution through a 0.22 µm membrane filter to remove particulates.

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[8]

  • Prepare Organic Phase (Mobile Phase B):

    • Use HPLC-grade Acetonitrile or Methanol. No additives are needed. Ensure it is also filtered and degassed.

  • HPLC Method Setup:

    • Set your initial gradient conditions (e.g., 90% A, 10% B) and run the analysis. This acidic mobile phase should significantly improve the peak shape of 4-Acetyl-3-methoxybenzonitrile.

Protocol 2: Diagnostic Test for Column Overload

This protocol helps determine if peak tailing is caused by injecting too much analyte mass.

  • Prepare a Sample Dilution Series:

    • Prepare your standard working solution of 4-Acetyl-3-methoxybenzonitrile. Let's call this "Stock."

    • Create a 1:5 dilution by taking 200 µL of "Stock" and adding 800 µL of the initial mobile phase.

    • Create a 1:10 dilution by taking 100 µL of "Stock" and adding 900 µL of the initial mobile phase.

  • Perform Injections:

    • Inject your standard volume (e.g., 5 µL) of the "Stock" solution and record the chromatogram. Calculate the USP tailing factor.

    • Inject the same volume of the 1:5 dilution. Record and calculate the tailing factor.

    • Inject the same volume of the 1:10 dilution. Record and calculate the tailing factor.

  • Analyze Results:

    • If the tailing factor decreases significantly with the diluted samples (e.g., from 1.8 to 1.3), your original concentration was overloading the column.[1] The solution is to use a more dilute sample for your analysis.

References
  • ALWSCI. (2025, November 27).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025, July 17).
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Chrom Tech, Inc. (2025, October 28).
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • ACD/Labs. (2022, October 6).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • uHPLCs.com.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • BenchChem. Resolving peak tailing in HPLC of 3-Hydroxy-4-methoxyacetophenone.

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-Acetyl-3-methoxybenzonitrile Production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the thermodynamic, kinetic, and purification bottlenecks encountered when scaling up th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the thermodynamic, kinetic, and purification bottlenecks encountered when scaling up the synthesis of 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4).

Moving from a bench-top fume hood to a 50L+ pilot reactor fundamentally alters heat transfer and mixing efficiency. This guide shifts the paradigm away from hazardous cryogenic lithiation toward a robust, scalable Palladium-catalyzed Heck arylation workflow, ensuring high-fidelity API intermediate production.

Part 1: Route Selection & Scale-Up Strategy

At the bench scale, researchers typically synthesize 4-acetyl-3-methoxybenzonitrile by treating 4-bromo-3-methoxybenzonitrile with n-butyllithium (n-BuLi) at -78 °C, followed by quenching with a Weinreb amide. While effective in small flasks, this route is notoriously prone to failure at scale. We strongly advocate transitioning to the Palladium-Catalyzed Heck Arylation of butyl vinyl ether [1].

RouteSelection SM 4-Bromo-3-methoxybenzonitrile (CAS: 120315-65-3) RouteA Route A: Cryogenic Lithiation (n-BuLi, -78°C) SM->RouteA Traditional RouteB Route B: Pd-Catalyzed Heck (Butyl Vinyl Ether, 80°C) SM->RouteB Scale-up IssueA High Thermal Runaway Risk Mixing Inefficiencies at Scale RouteA->IssueA BenefitB Scalable, Mild Conditions High Regioselectivity (α-arylation) RouteB->BenefitB Target 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) IssueA->Target Low Yield High Impurity IntermediateB Aryl Enol Ether Intermediate BenefitB->IntermediateB Hydrolysis Acidic Hydrolysis (HCl, rt) IntermediateB->Hydrolysis Hydrolysis->Target High Yield >99% Purity

Fig 1: Mechanistic workflow comparing cryogenic lithiation vs. Pd-catalyzed Heck arylation.

Quantitative Route Comparison

The following table summarizes the process metrics when moving from Route A to Route B in a 50L pilot reactor:

Process ParameterRoute A: Cryogenic LithiationRoute B: Pd-Catalyzed Heck Arylation
Primary Reagents n-BuLi, Weinreb AmidePd(OAc)₂, DPPP, Butyl Vinyl Ether
Operating Temperature -78 °C to Room Temp80 °C (Controlled Heating)
Scale-up Risk Profile High (Thermal runaway, hot spots)Low (Endothermic/Mildly exothermic)
Major Impurity 3-Methoxybenzonitrile (Des-bromo)Regioisomers (Controlled by DPPP)
Overall Yield (Pilot) 45% - 55%82% - 88%
E-Factor (Waste/API) > 50~ 15

Part 2: Troubleshooting Guide & FAQs

Q1: Why are we experiencing massive yield drops and high levels of the "des-bromo" impurity (3-methoxybenzonitrile) when scaling up the n-BuLi route? A1: This is a classic heat-transfer and mixing failure. At pilot scale, the surface-area-to-volume ratio of the reactor drops significantly. The exothermic addition of n-BuLi creates localized hot spots because the cooling jacket cannot remove heat fast enough. At these elevated micro-temperatures, the highly reactive aryllithium intermediate abstracts a proton from the solvent (or undergoes premature quenching) before the Weinreb amide can be fully incorporated. Solution: Abandon cryogenic lithiation for scale-up and utilize the [1] which operates at a highly controllable 80 °C.

Q2: In the Pd-catalyzed Heck arylation, we observe the formation of the β-arylated product instead of the desired α-arylated enol ether. How do we control regioselectivity? A2: Regioselectivity in the Heck coupling of electron-rich vinyl ethers is strictly governed by the ligand's bite angle and the electronic nature of the palladium intermediate. Monodentate ligands (like PPh₃) allow a neutral palladium pathway, leading to mixtures of α- and β-arylation. Solution: Use a bidentate phosphine ligand like DPPP (1,3-Bis(diphenylphosphino)propane) . DPPP forces the dissociation of the halide, creating a cationic palladium complex that heavily favors the branched (α-arylated) intermediate. This intermediate seamlessly hydrolyzes to the desired methyl ketone.

Q3: How do we efficiently remove residual Palladium to meet ICH Q3D elemental impurity guidelines (<10 ppm)? A3: Standard aqueous workups will not clear palladium effectively, leading to grey/brown final API crystals. Solution: Implement a functionalized silica scavenger (e.g., Silica-Thiol) prior to the hydrolysis step. Scavenging the Pd(0)/Pd(II) species while the product is still in the highly soluble enol-ether form prevents the metal from being trapped in the final crystal lattice of the ketone [2].

Q4: The final crystallization in standard solvents (e.g., EtOAc/Hexanes) yields an oily residue or traps impurities. What is the optimal solvent system? A4: 4-Acetyl-3-methoxybenzonitrile is prone to "oiling out" (liquid-liquid phase separation) if the anti-solvent is added too quickly, which traps impurities inside the amorphous oil. Solution: Switch to an Isopropanol (IPA) / Heptane system. IPA provides excellent solubility at 70 °C, and controlled cooling with seeding at 45 °C ensures controlled nucleation, keeping the process strictly within the metastable zone. Furthermore, IPA and Heptane are easily separated by distillation, allowing for efficient solvent recovery.

Part 3: Standard Operating Procedure (SOP)

This step-by-step protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Downstream Rxn Crude Reaction Mixture (Aryl Enol Ether + Pd) Scavenge Pd Scavenging (Silica-Thiol, 40°C, 2h) Rxn->Scavenge Filter Filtration & Concentration Scavenge->Filter Hydrolysis Acidic Hydrolysis (2M HCl / THF) Filter->Hydrolysis Phase Phase Separation (Extract with EtOAc) Hydrolysis->Phase Cryst Crystallization (IPA / Heptane) Phase->Cryst API Pure Product (>99.5% HPLC) Cryst->API

Fig 2: Downstream processing and purification workflow highlighting critical Pd scavenging.

Step 1: Palladium-Catalyzed Arylation
  • Charge a dry, nitrogen-purged reactor with 4-bromo-3-methoxybenzonitrile (1.0 eq), Pd(OAc)₂ (0.02 eq), and DPPP (0.04 eq).

  • Add anhydrous DMF (5 volumes), followed by triethylamine (2.0 eq) and butyl vinyl ether (3.0 eq).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • IPC Check: Monitor by HPLC (254 nm). Self-Validation: Proceed only when the starting material is < 1.0% AUC.

Step 2: Palladium Scavenging
  • Cool the reactor to 40 °C.

  • Add Silica-Thiol scavenger (10 wt% relative to starting material) and stir for 2 hours.

  • Filter the mixture through a pad of Celite to remove the silica-bound palladium and insoluble salts.

  • IPC Check: Analyze an aliquot via ICP-MS. Self-Validation: Proceed to hydrolysis only if Pd is < 10 ppm.

Step 3: Acidic Hydrolysis
  • Concentrate the filtrate under reduced pressure to remove excess butyl vinyl ether.

  • Dissolve the resulting enol-ether intermediate in THF (4 volumes).

  • Add 2M aqueous HCl (3 volumes) dropwise, maintaining the temperature below 30 °C. Stir for 4 hours at room temperature.

  • IPC Check: Monitor by LC-MS. Self-Validation: Proceed when the m/z corresponding to the butyl enol ether has completely disappeared.

Step 4: Workup & Crystallization
  • Extract the aqueous mixture with EtOAc (2 x 4 volumes). Wash the combined organic layers with saturated NaHCO₃ and brine, then concentrate to a crude solid.

  • Dissolve the crude solid in Isopropanol (3 volumes) at 70 °C.

  • Add Heptane (6 volumes) dropwise over 1 hour.

  • Cool the reactor to 45 °C and add seed crystals (0.5 wt%). Hold for 2 hours to establish the seed bed.

  • Cool linearly to 5 °C over 4 hours.

  • Filter the slurry and wash the cake with cold Heptane.

  • IPC Check: Test the mother liquor concentration. Self-Validation: Ensure concentration is < 5 mg/mL before concluding filtration to guarantee maximum yield. Dry the product in a vacuum oven at 40 °C.

References

  • McConville, M., Ruan, J., Blacker, J., & Xiao, J. "Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers." Organic & Biomolecular Chemistry, 2010. URL:[Link]

  • ICH Expert Working Group. "ICH Q3D(R2) Elemental Impurities Guidance." International Council for Harmonisation, 2022. URL:[Link]

Reference Data & Comparative Studies

Validation

4-Acetyl-3-methoxybenzonitrile vs 4-formyl-3-methoxybenzonitrile in synthesis

An Advanced Guide to Synthetic Divergence: 4-Acetyl-3-methoxybenzonitrile vs. 4-Formyl-3-methoxybenzonitrile As process chemists and drug development professionals, we frequently encounter building blocks that share near...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Guide to Synthetic Divergence: 4-Acetyl-3-methoxybenzonitrile vs. 4-Formyl-3-methoxybenzonitrile

As process chemists and drug development professionals, we frequently encounter building blocks that share nearly identical core structures but exhibit orthogonal reactivity profiles. The comparison between 4-acetyl-3-methoxybenzonitrile and 4-formyl-3-methoxybenzonitrile is a textbook example of how a single carbon substitution—transitioning from a formyl hydrogen to a methyl group—fundamentally alters a molecule's electronic landscape, steric hindrance, and synthetic utility.

This guide provides an objective, data-driven comparison of these two synthons, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for their application.

Mechanistic & Electronic Profiling

From a mechanistic perspective, the reactivity of the C4-carbonyl group in these methoxybenzonitriles is dictated by the interplay between the electron-withdrawing para-nitrile group and the electron-donating ortho-methoxy group.

  • 4-Formyl-3-methoxybenzonitrile (CAS: 21962-45-8): The aldehyde moiety lacks steric bulk, leaving the electrophilic carbonyl carbon highly exposed. The strong and effects of the para-nitrile group further enhance this electrophilicity. Crucially, the absence of -protons means this compound cannot enolize. This makes it an ideal, clean electrophile for multicomponent reactions (such as the Knoevenagel or Hantzsch condensations) because it is entirely immune to self-aldol condensation under basic conditions 1[1].

  • 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4): The presence of the methyl group introduces significant steric hindrance, slowing down nucleophilic attack at the carbonyl carbon. However, this methyl group provides acidic -protons. Consequently, this compound serves a dual role: it can act as a sterically hindered electrophile, but more importantly, it functions as a potent nucleophile (via its enolate) in cross-aldol condensations or haloform reactions 2[2].

Quantitative Comparison & Physicochemical Data

The following table summarizes the quantitative metrics and primary synthetic roles that dictate the selection of these building blocks in a laboratory setting.

Property / Metric4-Formyl-3-methoxybenzonitrile4-Acetyl-3-methoxybenzonitrile
CAS Number 21962-45-814221-78-4
Molecular Weight 161.16 g/mol 175.18 g/mol
Melting Point 109–111 °CPolymorph dependent
Carbonyl Electrophilicity High (Unhindered, strong EWG influence)Moderate (Sterically shielded by methyl)
Enolizability None (No -protons available)High (Readily forms kinetic/thermodynamic enolates)
Primary Synthetic Role Knoevenagel, Hantzsch, Reductive AminationAldol Condensation, Haloform Reaction
Industrial Application Key starting material for Finerenone (API)Diverse small-molecule scaffold generation

Divergent Synthetic Pathways

The structural differences between the two compounds lead to entirely different downstream applications in medicinal chemistry. The diagram below illustrates their divergent synthetic pathways.

ReactionPathways SM 4-Methyl-3-methoxybenzonitrile (Precursor) Formyl 4-Formyl-3-methoxybenzonitrile Highly Electrophilic SM->Formyl 1. Bromination (NBS) 2. Hydrolysis (AgNO3) Finerenone Finerenone (API) via Hantzsch Reaction Formyl->Finerenone Active Methylene (Knoevenagel) Acetyl 4-Acetyl-3-methoxybenzonitrile Enolizable Ketone Aldol Aldol Condensation Products via Enolate Formation Acetyl->Aldol Base Catalyst (Nucleophilic Attack)

Divergent synthetic pathways of formyl and acetyl methoxybenzonitriles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. They include mechanistic rationales (causality) and specific in-process controls.

Protocol A: Synthesis of 4-Formyl-3-methoxybenzonitrile via Silver-Promoted Hydrolysis

Causality: Direct formylation of 3-methoxybenzonitrile often yields intractable regiochemical mixtures. Starting from 4-methyl-3-methoxybenzonitrile and proceeding via a dibromomethyl intermediate ensures absolute regiocontrol. During hydrolysis, silver nitrate acts as a halophilic Lewis acid, abstracting bromide ions to form a highly reactive carbocation that is rapidly trapped by water 3[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 18.22 g (59.74 mmol) of -dibromotoluene (3-methoxy-4-(dibromomethyl)benzonitrile) in 300 mL of absolute ethanol and heat the mixture to a gentle reflux.

  • Halophilic Abstraction: Prepare a solution of 25.0 g (147 mmol, ~2.46 eq) of silver nitrate ( ) in 75 mL of deionized water. Add this aqueous solution dropwise to the refluxing ethanolic mixture over 10 minutes.

  • Reaction Monitoring (Self-Validation): Maintain reflux for 30 minutes. Visual Cue: A heavy, pale-yellow precipitate of silver bromide ( ) will immediately form, driving the equilibrium forward. Analytical Cue: Monitor via HPLC (Method B); the reaction is complete when the starting material peak disappears and a new peak at 3.56 min (100 area % at 254 nm) dominates.

  • Workup & Isolation: Filter the hot mixture through a Celite pad to remove the salts. Evaporate the filtrate to near dryness under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate ( mL).

  • Validation of Purity: Wash the combined organic layers with brine, dry over , and concentrate. The process yields 4-formyl-3-methoxybenzonitrile as a white solid (approx. 9.55 g, 99% yield). Quality Control: Verify the melting point; a sharp transition at 109–111 °C confirms high chemical purity (>99%), suitable for API synthesis 4[4].

Protocol B: Kinetic Enolate Formation using 4-Acetyl-3-methoxybenzonitrile

Causality: To utilize the acetyl variant as a nucleophile without triggering competitive nucleophilic attack at the nitrile group, a bulky, strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) must be used at cryogenic temperatures to kinetically deprotonate the unhindered methyl group.

Step-by-Step Methodology:

  • Cryogenic Setup: Purge a flame-dried Schlenk flask with inert argon. Add 1.0 eq of 4-acetyl-3-methoxybenzonitrile dissolved in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add 1.1 eq of freshly prepared LDA (1.0 M in THF/hexanes) down the side of the flask over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Electrophile Trapping: Slowly add 1.2 eq of the target electrophile (e.g., a substituted benzaldehyde) dissolved in minimal THF.

  • Quenching & Validation: Stir for 2 hours at -78 °C, then quench the reaction cold by adding saturated aqueous . Analytical Cue: Perform a TLC check (Hexanes:EtOAc 7:3); the disappearance of the acetyl starting material ( ) and the appearance of a more polar, UV-active spot confirms successful carbon-carbon bond formation. Extract, dry, and purify via flash chromatography.

References

  • PubChem - 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251. National Center for Biotechnology Information.
  • ChemicalBook - 4-formyl-3-methoxybenzonitrile synthesis.
  • Google Patents - EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • Ambeed - CAS No. 14221-78-4 Specifications | 4-Acetyl-3-methoxybenzonitrile.
  • ChemicalBook - 4-formyl-3-methoxybenzonitrile | 21962-45-8 (Finerenone Intermediate).

Sources

Comparative

Comparison of catalysts for 4-Acetyl-3-methoxybenzonitrile synthesis

An authoritative comparison of catalytic systems for the synthesis of 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4)[1], a highly versatile building block used in the development of advanced pharmaceutical therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison of catalytic systems for the synthesis of 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4)[1], a highly versatile building block used in the development of advanced pharmaceutical therapeutics.

The most regioselective and scalable synthetic route to this scaffold is the transition-metal-catalyzed cyanation of 1-(4-bromo-2-methoxyphenyl)ethanone (also known as 4-bromo-2-methoxyacetophenone). This guide evaluates three distinct catalytic methodologies, analyzing their mechanistic causality, efficiency, and scalability.

Mechanistic Overview: The Role of the Catalyst

The transformation of an aryl bromide to an aryl nitrile via cross-coupling is notoriously challenging. The cyanide ion ( CN− ) is a strong σ -donor and π -acceptor. If the concentration of dissolved CN− is too high, it aggressively coordinates to the active Palladium(0) center, forming a thermodynamically stable but catalytically dead [Pd(CN)4​]2− complex[2].

Successful catalytic systems must balance two competing factors:

  • Oxidative Addition: The catalyst must be electron-rich enough to insert into the deactivated C-Br bond.

  • Reductive Elimination: The ligand must provide enough steric bulk (large bite angle or extreme spatial crowding) to force the newly formed C-CN bond to eliminate before catalyst poisoning occurs[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)L_n Pd0->OxAdd + 4-Bromo-2-methoxyacetophenone TransMet Transmetallation Ar-Pd(II)(CN)L_n OxAdd->TransMet + Cyanide Source - Halide RedElim Reductive Elimination Product + Pd(0)L_n TransMet->RedElim RedElim->Pd0 - 4-Acetyl-3-methoxybenzonitrile

Catalytic cycle for the Pd-catalyzed cyanation of 4-bromo-2-methoxyacetophenone.

Catalyst Performance Comparison

The table below summarizes the quantitative performance of three standard cyanation methodologies applied to this specific scaffold.

Catalyst SystemCyanide SourceLigandTemp (°C)Time (h)Yield (%)Catalyst Poisoning Risk
Pd2​(dba)3​ Zn(CN)2​ dppf90492Moderate
Pd(OAc)2​ K4​[Fe(CN)6​] t-BuXPhos851295Low
CuCN (Stoichiometric)CuCNNone1501865N/A (Stoichiometric)
Causality Behind the Data:
  • The Modern Standard ( Pd(OAc)2​ / t-BuXPhos): Utilizing K4​[Fe(CN)6​] (potassium ferrocyanide) provides a non-toxic, bench-stable cyanide source that releases CN− at a highly controlled, slow rate, preventing the formation of inactive Pd-cyanide complexes[3]. The bulky t-BuXPhos ligand physically blocks multiple cyanide ions from coordinating to the palladium center while accelerating the rate-determining reductive elimination step.

  • The Traditional Pd Route ( Pd2​(dba)3​ / dppf): Zn(CN)2​ is used because its low solubility in organic solvents naturally limits the steady-state concentration of CN− [2]. The dppf ligand provides a wide bite angle (~99°) that pinches the Pd center, facilitating rapid reductive elimination. However, Zn(CN)2​ is highly toxic and poses severe scale-up risks.

  • The Legacy Route (CuCN): The Rosenmund-von Braun reaction relies on stoichiometric copper(I) cyanide and operates via a Cu(III) intermediate[4]. It requires harsh temperatures (150 °C) in polar aprotic solvents (DMF), which often leads to the degradation of the sensitive acetyl group, resulting in the lowest yield (65%) and a highly complex workup[4].

Experimental Methodologies

To ensure scientific integrity, the following protocol details the optimal Pd(OAc)2​ / t-BuXPhos / K4​[Fe(CN)6​] methodology. This is designed as a self-validating system, incorporating internal standards and specific coordination-breaking workups.

Protocol: Advanced Pd-Catalyzed Cyanation

Objective: Synthesis of 4-Acetyl-3-methoxybenzonitrile from 1-(4-bromo-2-methoxyphenyl)ethanone.

Step 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-bromo-2-methoxyphenyl)ethanone (1.0 equiv, 10 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.5 equiv, 5 mmol)[3], Pd(OAc)2​ (2 mol%), t-BuXPhos (4 mol%), and biphenyl (0.1 equiv, internal standard).

  • Seal the flask with a Teflon-lined septum and perform three rigorous freeze-pump-thaw cycles.

    • Causality: Electron-rich phosphines like t-BuXPhos are highly susceptible to oxidation. Removing dissolved O2​ is strictly required to prevent the irreversible oxidation of the ligand, which would immediately kill the active Pd(0) species.

Step 2: Reaction Execution

  • Via syringe, add degassed 1,4-dioxane (25 mL) and a 0.1 M aqueous solution of KOAc (25 mL) to create a 1:1 v/v biphasic system[3].

  • Heat the reaction mixture to 85 °C under vigorous stirring for 12 hours.

    • Causality: The biphasic system isolates the inorganic cyanide source in the aqueous layer and the organic substrate in the dioxane layer. KOAc acts as a mild base to facilitate the initial reduction of Pd(II) to the active Pd(0) catalyst.

Step 3: In-Process Validation

  • Withdraw a 50 µL aliquot from the organic layer, dilute with EtOAc, and analyze via GC-MS or HPLC.

  • Self-Validation Checkpoint: Compare the product peak against the biphenyl internal standard. If the reaction stalls at <70% conversion, it indicates premature catalyst death—likely due to localized high concentrations of CN− causing [Pd(CN)4​]2− poisoning[2]. Do not add more cyanide; instead, spike with an additional 1 mol% of Pd(OAc)2​ /t-BuXPhos.

Step 4: Coordination-Breaking Workup

  • Cool the mixture to room temperature, dilute with EtOAc (50 mL), and wash vigorously with 10% aqueous ammonia or a 0.1 M EDTA solution (3 x 30 mL).

    • Causality: Nitriles strongly coordinate to transition metals. Standard aqueous workups often leave Pd and Fe residues bound to the product, artificially inflating the crude mass and causing downstream toxicity. Ammonia or EDTA outcompetes the product for metal binding, ensuring a highly pure isolated yield.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield pure 4-Acetyl-3-methoxybenzonitrile.

Sources

Validation

Part 1: Benzonitrile Derivatives in Oncology (Aromatase Inhibitors)

As a Senior Application Scientist, I frequently evaluate the structural determinants that elevate a mere chemical hit to a clinical candidate. In rational drug design, the benzonitrile moiety (a cyano group attached to a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural determinants that elevate a mere chemical hit to a clinical candidate. In rational drug design, the benzonitrile moiety (a cyano group attached to a benzene ring) is a highly privileged pharmacophore. Structurally, the cyano group possesses a linear, sp-hybridized geometry that occupies minimal steric space—approximately one-eighth the volume of a methyl group[1]. This allows benzonitrile derivatives to penetrate deep, narrow binding pockets that are otherwise inaccessible. Furthermore, the cyano group acts as a potent electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor, profoundly modulating the physicochemical properties, metabolic stability, and target affinity of the parent molecule[2].

This guide provides a rigorous comparative analysis of benzonitrile derivatives across two distinct therapeutic landscapes: Oncology (Aromatase Inhibitors) and Virology (Non-Nucleoside Reverse Transcriptase Inhibitors). By dissecting their mechanisms and experimental performance, we can extract actionable insights for future drug discovery campaigns.

Mechanistic Causality Human aromatase (CYP19A1) catalyzes the terminal step of estrogen biosynthesis, making it a primary target for hormone-dependent breast cancer. Third-generation non-steroidal aromatase inhibitors (AIs) rely heavily on the benzonitrile scaffold. In molecules like letrozole and fadrozole, a nitrogen-containing heterocycle (triazole or imidazole) coordinates with the heme iron of the enzyme[3].

However, it is the cyanophenyl (benzonitrile) moiety that dictates the exceptional selectivity and affinity of these drugs. The benzonitrile group mimics the D-ring of the enzyme's natural substrate, androstenedione, inserting into the hydrophobic active site and establishing critical pi-pi and dipole interactions[3]. Letrozole, possessing a bis-benzonitrile structure, achieves near-complete inhibition of estrogen production by occupying both the substrate-binding pocket and an access channel simultaneously, effectively locking the enzyme in an inactive state.

Comparative Performance Data The superiority of the bis-benzonitrile architecture is evident when comparing in vitro and in vivo experimental data across different generations of AIs.

InhibitorStructural ClassTarget EnzymeIn Vitro IC50 (nM)In Vivo Aromatase Inhibition (%)
Letrozole Bis-benzonitrile TriazoleCYP19A1~11.5>98.8%[4]
Anastrozole Bis-benzonitrile TriazoleCYP19A1~15.096.7 - 98.1%[4]
Fadrozole Mono-benzonitrile ImidazoleCYP19A1~30.082.4 - 92.6%[4]

(Table 1: Comparative efficacy of non-steroidal aromatase inhibitors. Data normalized from human placental microsome assays and clinical postmenopausal suppression studies).

Aromatase_Pathway Substrate Androstenedione (Natural Substrate) Enzyme CYP19A1 (Aromatase) Heme-dependent P450 Substrate->Enzyme Binds Active Site Product Estrone (Estrogen Receptor Agonist) Enzyme->Product Aromatization (Blocked by AI) Letrozole Letrozole (Bis-benzonitrile AI) Letrozole->Enzyme Competitive & Reversible Inhibition Mech1 Triazole Ring Coordinates Heme Fe2+ Letrozole->Mech1 Mech2 Benzonitrile Groups Mimic Steroid Backbone Letrozole->Mech2 Mech1->Enzyme Mech2->Enzyme

Fig 1. Mechanistic pathway of CYP19A1 inhibition by the bis-benzonitrile derivative letrozole.

Part 2: Benzonitrile Derivatives in Virology (NNRTIs)

Mechanistic Causality In the treatment of HIV-1, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to an allosteric pocket near the polymerase active site. First-generation NNRTIs (e.g., nevirapine) were highly rigid and susceptible to single-point mutations like K103N and Y181C[5]. The development of second-generation diarylpyrimidine (DAPY) NNRTIs, such as etravirine and rilpivirine, revolutionized the field.

The inclusion of a benzonitrile moiety in the right wing of the DAPY scaffold is a masterclass in flexible drug design. Crystallographic data reveals that the benzonitrile group projects into a highly conserved, tolerant hydrophobic tunnel within the primer grip region of the RT enzyme[6]. The cyano group acts as a critical hydrogen-bond acceptor, forming a water-mediated network with the backbone of K101 and K103[6]. Because the DAPY scaffold is conformationally flexible (often described as "wiggling and jiggling"), the benzonitrile group can reorient itself to maintain binding affinity even when the pocket is mutated (e.g., Y181C)[5],[7].

Comparative Performance Data

Inhibitor Scaffold Type EC50 WT (nM) EC50 Y181C Mutant (nM) EC50 K103N Mutant (nM)
Nevirapine Dipyridodiazepinone ~122.6[6] >10,000 (Resistant) >10,000 (Resistant)
Etravirine DAPY (Benzonitrile) ~1.4 - 4.0 ~15.0 ~3.5

| Rilpivirine | DAPY (Benzonitrile) | ~0.4 - 0.7 | ~1.2 | ~0.8 |

(Table 2: Comparative antiviral activity of NNRTIs. The benzonitrile-containing DAPYs retain sub-nanomolar to low-nanomolar potency against highly resistant HIV-1 strains).

NNRTI_Workflow Step1 1. Prepare Recombinant HIV-1 RT (WT and Y181C/K103N Mutants) Step2 2. Compound Incubation (Titrate Benzonitrile NNRTIs) Step1->Step2 Establish Baseline Step3 3. Initiate Polymerization (Add Poly(rA)-oligo(dT) & dTTP) Step2->Step3 Drug-Target Binding Step4 4. Quench & Detect (PicoGreen dsDNA Quantitation) Step3->Step4 Enzymatic Reaction Step5 5. Data Analysis (Non-linear Regression for IC50) Step4->Step5 Fluorescence Readout

Fig 2. Self-validating high-throughput screening workflow for evaluating NNRTI efficacy.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug discovery, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for evaluating benzonitrile derivatives in both therapeutic contexts.

Protocol A: Fluorometric CYP19A1 (Aromatase) Inhibition Assay Objective: Quantify the IC50 of benzonitrile-based AIs using a recombinant enzyme system. Causality & Validation: We utilize a fluorogenic substrate (Dibenzylfluorescein, DBF) which is dealkylated by aromatase to produce a fluorescent product. To prevent false positives from NADPH depletion, an NADP+ regeneration system (Glucose-6-phosphate and G6PDH) is employed to maintain steady-state kinetics.

  • Reagent Preparation: Prepare 3X concentrations of recombinant human CYP19A1/CPR supersomes in 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Titration: Serially dilute the test benzonitrile compounds (using Letrozole as a positive control) in DMSO. Validation Step: Ensure final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Combine 10 µL of enzyme, 10 µL of test compound, and incubate at 37°C for 10 minutes to allow equilibrium binding of the cyanophenyl groups to the active site.

  • Reaction Initiation: Add 10 µL of the NADP+ regeneration system containing the DBF substrate.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/530 nm) continuously for 30 minutes. Validation Step: Subtract the baseline fluorescence of a "No Enzyme" control well to isolate true enzymatic turnover. Calculate IC50 using non-linear regression.

Protocol B: High-Throughput HIV-1 RT Phenotypic Susceptibility Assay Objective: Determine the EC50 of DAPY NNRTIs against WT and mutant HIV-1 strains. Causality & Validation: Rather than a simple biochemical assay, we use the TZM-bl cell line, engineered with a luciferase reporter driven by the HIV-1 LTR. This provides a direct, biologically relevant quantification of viral entry, reverse transcription, and integration.

  • Cell Seeding: Plate TZM-bl cells at 1×104 cells/well in a 96-well plate. Incubate overnight.

  • Viral Infection & Drug Treatment: Pre-incubate standardized viral stocks (WT, K103N, Y181C) with serially diluted benzonitrile NNRTIs (e.g., Rilpivirine) for 1 hour. Add the virus-drug mixture to the TZM-bl cells. Validation Step: Include a mock-infected control (background luminescence) and a virus-only control (100% infection baseline).

  • Incubation: Cultivate for 48 hours at 37°C to allow for reverse transcription and reporter gene expression.

  • Reporter Quantification: Lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader. The flexibility of the benzonitrile group in overcoming steric clashes in the mutant RT pockets will directly correlate with sustained luminescence suppression.

Conclusion

The benzonitrile moiety is far more than a simple synthetic handle; it is a dynamic structural element that drives target specificity, overcomes steric mutations, and dictates clinical efficacy. Whether coordinating with metalloenzymes in oncology or adapting to mutating viral pockets in infectious diseases, the strategic incorporation of the cyano group remains a cornerstone of modern drug discovery.

Sources

Comparative

Purity assessment of 4-Acetyl-3-methoxybenzonitrile by HPLC-UV

Purity Assessment of 4-Acetyl-3-methoxybenzonitrile: A Comparative Guide to HPLC-UV vs. Alternative Techniques As a Senior Application Scientist, I approach the purity assessment of pharmaceutical intermediates not as a...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of 4-Acetyl-3-methoxybenzonitrile: A Comparative Guide to HPLC-UV vs. Alternative Techniques

As a Senior Application Scientist, I approach the purity assessment of pharmaceutical intermediates not as a routine checkbox, but as a critical quality gate. 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly functionalized, versatile small molecule scaffold utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. The molecule features three distinct functional groups—an acetyl ketone, a methoxy ether, and a benzonitrile—attached to an aromatic ring.

This structural complexity necessitates a highly selective analytical method to accurately assess its purity and resolve structurally similar process-related impurities, such as positional isomers or unreacted precursors. In this guide, we will objectively compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative methods, explain the causality behind our methodological choices, and provide a self-validating experimental protocol grounded in2[2].

Analytical Method Selection: The Causality of Choice

When analyzing pharmaceutical intermediates, the choice between HPLC and Gas Chromatography (GC) dictates the reliability of the purity profile. GC relies heavily on analyte volatility and thermal stability[3]. For a molecule like 4-Acetyl-3-methoxybenzonitrile, the presence of polar functional groups (nitrile and ketone) increases its boiling point and can lead to secondary interactions with the GC column's silanol groups, causing severe peak tailing. Furthermore, thermal degradation at standard GC injection port temperatures (250°C–300°C) is a significant risk[4].

Conversely, HPLC-UV operates at ambient or near-ambient temperatures, making it ideal for polar, non-volatile, and potentially heat-sensitive compounds[3][4]. The highly conjugated π -electron system of the benzonitrile and acetophenone moieties provides strong, distinct UV chromophores, allowing for high-sensitivity detection without the need for complex derivatization steps.

MethodSelection Start 4-Acetyl-3-methoxybenzonitrile (Polar, Non-volatile) Volatility Is the compound highly volatile? Start->Volatility GC GC-FID (Requires Derivatization) Volatility->GC Yes Thermal Is it thermally stable? Volatility->Thermal No HPLC HPLC-UV (Primary Choice) Thermal->HPLC Yes/No NMR qNMR (Orthogonal Confirmation) HPLC->NMR Cross-Validation

Caption: Decision tree for analytical method selection for 4-Acetyl-3-methoxybenzonitrile.

Quantitative Comparison of Analytical Techniques
FeatureHPLC-UV (Recommended)GC-FIDqNMR
Separation Mechanism Hydrophobic & polar interactions (Liquid)Boiling point & polarity (Gas phase)Magnetic resonance (No separation)
Thermal Stability Req. Low (Operates at 20–40°C)High (Requires vaporization >250°C)Low (Room temperature)
Sensitivity (LOD) Excellent (~0.01 - 0.05 µg/mL)Moderate (May require derivatization)Low (Requires high concentration)
Peak Purity Assessment Yes (via PDA spectral homogeneity)No (Requires MS coupling)N/A
Throughput Moderate (10–20 min/run)Fast (5–10 min/run)Fast (5 min/run)

The Causality of Method Development

To achieve baseline resolution between 4-Acetyl-3-methoxybenzonitrile and its potential synthetic impurities, the chromatographic conditions must be deliberately engineered:

  • Stationary Phase (Column): A C18 (Octadecylsilane) column is selected. The dense hydrophobic brush phase interacts with the aromatic ring, while the methoxy and acetyl groups provide differential steric hindrance. This allows the column to distinguish between closely related positional isomers that often arise during electrophilic aromatic substitution reactions.

  • Mobile Phase Strategy: A gradient elution using Water (A) and Acetonitrile (B) is preferred. Adding 0.1% Trifluoroacetic acid (TFA) to the aqueous phase suppresses the ionization of any trace acidic impurities, ensuring sharp, symmetrical peaks and preventing retention time drift.

  • PDA-Facilitated Peak Purity: Relying solely on retention time is scientifically insufficient[5]. By utilizing a Photodiode Array (PDA) detector, we perform a Peak Purity Assessment (PPA). Regulatory health authorities consistently request software-calculated peak purity data to demonstrate spectral homogeneity, ensuring the main peak is not masking a co-eluting impurity[6].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This means the method inherently proves its own reliability during every sequence through a strict System Suitability Test (SST) before any sample data is accepted or reported[2].

HPLCWorkflow Prep Sample & Standard Prep (Diluent: H2O/MeCN) SST System Suitability Test (SST) (Resolution > 2.0, Tailing < 1.5) Prep->SST Check SST Passed? SST->Check Run Execute Sample Sequence (Blank -> Std -> Samples) Check->Run Yes Halt Halt & Troubleshoot Check->Halt No Process Peak Purity Assessment (PDA/UV Spectral Match) Run->Process

Caption: Self-validating HPLC-UV workflow incorporating System Suitability Testing (SST).

Step-by-Step Methodology

Step 1: Reagent & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of 4-Acetyl-3-methoxybenzonitrile reference standard (purity 99.0%). Dissolve and dilute to 10.0 mL with diluent to achieve a 1.0 mg/mL concentration.

  • Sample Solution: Prepare the test sample at the same nominal concentration (1.0 mg/mL) in the diluent.

Step 2: Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B). (e.g., 0-15 min: 30% to 70% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (with PDA scanning from 200–400 nm for peak purity).

  • Injection Volume: 10 µL.

Step 3: The Self-Validating SST Sequence

  • Injection 1 (Blank): Inject the diluent. Causality: Verifies no carryover or baseline artifacts interfere with the analyte's retention time.

  • Injections 2-6 (Precision): Inject the Standard Solution in 5 replicates. Causality: Validates system precision. The Relative Standard Deviation (%RSD) of the peak area must be 2.0%[2].

  • Injection 7 (Resolution): Inject a mixture of the analyte spiked with a known closely eluting process impurity. Causality: Proves the column's current resolving power. USP Resolution ( Rs​ ) must be 2.0, and the USP Tailing Factor ( Tf​ ) must be 1.5.

  • Decision Gate: If any SST parameter fails, the sequence halts automatically. No sample data is generated, preventing the reporting of false purities.

Step 4: Sample Analysis & Peak Purity Assessment

  • Inject the Sample Solution in duplicate.

  • Execute PDA Peak Purity analysis: The software calculates the "Purity Angle" and "Purity Threshold" based on UV spectral variations across the peak[5]. For a pure peak, the Purity Angle must be strictly less than the Purity Threshold.

Representative Validation Data

To comply with 2[2], the method must be validated for Specificity, Linearity, Precision, and Accuracy. Below is a summary of the expected validation performance for this protocol when applied to 4-Acetyl-3-methoxybenzonitrile.

Validation ParameterAcceptance CriteriaRepresentative ResultStatus
Specificity No interference at RT of main peak; Peak Purity passedPurity Angle < ThresholdPass
Linearity (Range) R2≥0.999 (from 50% to 150% of target conc.) R2=0.9998 Pass
Repeatability (Precision) %RSD of peak area 2.0% (n=6)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 spike levels99.5% – 100.8%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mLPass

Conclusion

For the purity assessment of 4-Acetyl-3-methoxybenzonitrile, HPLC-UV stands out as the superior analytical technique compared to GC-FID. By leveraging the molecule's distinct UV chromophores and utilizing a reverse-phase gradient, analysts can achieve high-resolution separation of process impurities without the risk of thermal degradation. Integrating PDA-facilitated peak purity and a strict SST framework ensures that the method remains a self-validating, trustworthy tool for pharmaceutical quality control.

References

  • A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide - Benchchem.4

  • CAS: 14221-78-4 (4-Acetyl-3-methoxybenzonitrile) - CymitQuimica. 1

  • HPLC vs. GC: Choosing the Right Excipient Analysis - Allan Chemical Corporation. 3

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective - LCGC International. 6

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. 2

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices - SepScience. 5

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Validation

A Comparative Guide to the Reactivity of Acetylbenzonitriles for the Research Scientist

For the discerning researcher in medicinal chemistry and drug development, the selection of the appropriate starting material or intermediate is a critical decision that profoundly impacts the trajectory of a synthetic r...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of the appropriate starting material or intermediate is a critical decision that profoundly impacts the trajectory of a synthetic route. The acetylbenzonitrile isomers—2-acetylbenzonitrile, 3-acetylbenzonitrile, and 4-acetylbenzonitrile—are versatile bifunctional molecules offering a synthetically valuable combination of a ketone and a nitrile on an aromatic scaffold.[1][2] However, the positional isomerism of these functional groups imparts distinct electronic and steric characteristics, leading to significant differences in their chemical reactivity.

This in-depth technical guide provides a comparative analysis of the reactivity of these three isomers. We will delve into the electronic and steric factors governing their behavior in key reaction classes, supported by theoretical principles and established experimental observations. This guide is designed to empower you, the researcher, to make informed decisions in the strategic design of your synthetic pathways.

The Acetylbenzonitrile Isomers: A Physicochemical Overview

A foundational understanding of the physical properties of the acetylbenzonitrile isomers is essential for their effective use in the laboratory. The table below summarizes their key physicochemical data.

Property2-Acetylbenzonitrile3-Acetylbenzonitrile4-Acetylbenzonitrile
CAS Number 91054-33-0[3]6136-68-1[4][5]1443-80-7[6]
Molecular Formula C₉H₇NO[3]C₉H₇NO[5]C₉H₇NO[6]
Molecular Weight 145.16 g/mol [3]145.16 g/mol [5]145.16 g/mol [6]
Appearance Not specifiedColorless to pale yellow liquid or solid[2]White to light yellow crystalline solid/powder[6]
Melting Point Not specifiedNot specified55-59 °C[6]

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of the acetylbenzonitrile isomers is dictated by the interplay of the electronic and steric effects of the acetyl and cyano groups. Both are electron-withdrawing groups (EWGs), deactivating the benzene ring towards electrophilic aromatic substitution (EAS).[7][8][9] Conversely, these EWGs activate the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group.[10][11]

The acetyl group withdraws electron density primarily through a strong negative resonance effect (-M) and a moderate negative inductive effect (-I). The cyano group also exhibits both -M and -I effects. When present on the same ring, their combined influence renders the aromatic system significantly electron-deficient.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Acetylbenzonitrile in conc. H2SO4 C Slow Addition of Nitrating Mixture at 0-5 °C A->C B Prepare Nitrating Mixture (HNO3 in H2SO4) B->C D Stir for 1 hour C->D E Quench on Ice D->E F DCM Extraction E->F G Wash & Dry F->G H Analyze by NMR G->H

Caption: Experimental workflow for the comparative nitration of acetylbenzonitrile isomers.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur, a leaving group (typically a halide) must be present on the aromatic ring. The acetyl and cyano groups, being strong EWGs, will activate the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. [10][11]

Comparative Reactivity

The reactivity of halogenated acetylbenzonitriles in SNAr reactions is expected to follow the trend: ortho > para >> meta relative to the positions of the EWGs and the leaving group.

  • Ortho/Para Halogenated Isomers: In isomers where a halogen is ortho or para to either the acetyl or cyano group, the rate of SNAr will be significantly enhanced. The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen of the acetyl group or the nitrogen of the cyano group.

  • Meta Halogenated Isomers: If the halogen is meta to the EWGs, the rate of SNAr will be much slower, as the stabilizing resonance delocalization of the negative charge onto the EWGs is not possible.

Experimental Protocol: Comparative SNAr of Fluoroacetylbenzonitriles

This protocol outlines a comparative study of the SNAr reaction of fluoro-acetylbenzonitrile isomers with a common nucleophile. Fluoroarenes are often more reactive in SNAr than other haloarenes. [12] Objective: To compare the relative rates of nucleophilic aromatic substitution of 2-fluoro-4-acetylbenzonitrile, 4-fluoro-2-acetylbenzonitrile, and 2-fluoro-5-acetylbenzonitrile.

Materials:

  • Fluoro-acetylbenzonitrile isomers (to be synthesized)

  • Piperidine

  • Potassium Carbonate

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated Ammonium Chloride solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In three separate reaction vials, combine 1.0 mmol of the respective fluoro-acetylbenzonitrile isomer, 1.2 mmol of piperidine, and 2.0 mmol of potassium carbonate in 5 mL of DMF.

  • Reaction: Stir the mixtures at 80 °C.

  • Monitoring: Monitor the reactions by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by GC-MS or LC-MS to determine the consumption of starting material.

  • Workup (upon completion): Cool the reaction mixtures to room temperature, dilute with 50 mL of diethyl ether, and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the products by column chromatography and characterize by NMR and mass spectrometry. Compare the reaction times to establish the relative reactivity of the isomers.

Spectroscopic Characterization

The ¹H and ¹³C NMR spectra of the acetylbenzonitrile isomers provide valuable information for their identification and for monitoring reaction progress. Below is a summary of available and expected chemical shifts.

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2-Acetylbenzonitrile Aromatic protons expected in the range of 7.5-8.0 ppm. Methyl protons around 2.6 ppm.Aromatic carbons: ~125-140 ppm. Carbonyl carbon: ~195-200 ppm. Cyano carbon: ~115-120 ppm. Methyl carbon: ~25-30 ppm.
3-Acetylbenzonitrile Aromatic protons expected in the range of 7.6-8.2 ppm. Methyl protons around 2.6 ppm.Aromatic carbons: ~128-138 ppm. Carbonyl carbon: ~196 ppm. Cyano carbon: ~118 ppm. Methyl carbon: ~26 ppm.
4-Acetylbenzonitrile Aromatic protons typically observed as two doublets around 7.8 and 8.1 ppm. Methyl protons around 2.65 ppm.Aromatic carbons: ~128-138 ppm. Carbonyl carbon: ~196 ppm. Cyano carbon: ~118 ppm. Methyl carbon: ~27 ppm.

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Conclusion

The reactivity of the acetylbenzonitrile isomers is a nuanced interplay of electronic and steric effects. For electrophilic aromatic substitution, the order of reactivity is predicted to be 3-acetylbenzonitrile > 4-acetylbenzonitrile > 2-acetylbenzonitrile , with substitution patterns dictated by the meta-directing nature of both functional groups. In nucleophilic aromatic substitution on halogenated derivatives, the activating effect of the acetyl and cyano groups is paramount, leading to significantly enhanced reactivity when they are positioned ortho or para to the leaving group.

The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of these isomers in your research. A thorough understanding of their distinct reactivity profiles will undoubtedly facilitate the strategic design of novel synthetic routes and the efficient construction of complex molecular architectures.

References

  • PubChem. (n.d.). 2-Acetylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Crunch Chemistry. (2025, September 23). Explaining the reactivity of substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • PubMed Central. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Electrocatalytic Oxidative Cleavage of Electron-Deficient Substituted Stilbenes in Acetonitrile-Water Employing a New High Oxidation Potential Electrocatalyst. An Electrochemical Equivalent of Ozonolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative investigation of the nitration of benzonitrile. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005, July 12). Sterically Directed Functionalization of Aromatic C−H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.4: Electrophilic Attack on Disubstituted Benzenes. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table PDF. Retrieved from [Link]

  • WordPress.com. (n.d.). Ortho effect in Substituted Benzene - A to Z Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Retrieved from [Link]

  • NIST. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]

  • BYJU'S. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. Retrieved from [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative investigation of the nitration of benzonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 26). Unpacking the Nitration of Benzonitrile: A Look at Potential Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Fraunhofer-Gesellschaft. (n.d.). Nitration Chemistry in Continuous Flow using Acetyl Nitrate Introduction Experimental. Retrieved from [Link]

  • Figshare. (2007, October 26). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Retrieved from [Link]

  • Defense Technical Information Center. (1980, March 30). The Control of Isomer Distributions in Nitration Reactions. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chemical reactivity of benzothiazol-2-yl hydrozonyl chlorides. Retrieved from [Link]

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Comparative

Cost-Benefit Analysis of 4-Acetyl-3-methoxybenzonitrile Synthesis: A Comparative Guide

Introduction 4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly versatile, 1,3,4-trisubstituted aromatic scaffold utilized extensively in the development of bioactive small molecules and advanced materials[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Acetyl-3-methoxybenzonitrile (CAS: 14221-78-4) is a highly versatile, 1,3,4-trisubstituted aromatic scaffold utilized extensively in the development of bioactive small molecules and advanced materials[1]. Achieving precise functionalization—specifically positioning a nitrile (-CN), a methoxy (-OCH3), and an acetyl (-COCH3) group in this exact orientation—presents a classic regioselectivity challenge for process chemists.

As a Senior Application Scientist, I have evaluated multiple synthetic routes to this compound to optimize for scale, purity, and budget. This guide provides an objective cost-benefit analysis of three distinct methodologies: Palladium-Catalyzed Cyanation (Method A) , Direct Friedel-Crafts Acylation (Method B) , and Late-Stage O-Methylation (Method C) . We will dissect the mechanistic causality, experimental protocols, and economic viability of each to help you select the optimal route for your specific drug development pipeline.

Structural Context & Retrosynthetic Logic

Before diving into the protocols, it is critical to understand the retrosynthetic pathways. The core challenge lies in avoiding regioisomer mixtures that inflate purification costs and reduce effective yields.

Retrosynthesis Target 4-Acetyl-3-methoxybenzonitrile (Target Compound) MethA Method A: Pd-Catalyzed Cyanation Target->MethA Retrosynthesis A MethB Method B: Friedel-Crafts Acylation Target->MethB Retrosynthesis B MethC Method C: O-Methylation Target->MethC Retrosynthesis C PreA 1-(4-bromo-2-methoxyphenyl)ethan-1-one MethA->PreA PreB 3-Methoxybenzonitrile MethB->PreB PreC 4-Acetyl-3-hydroxybenzonitrile MethC->PreC

Caption: Retrosynthetic logic for 4-Acetyl-3-methoxybenzonitrile via three distinct chemical pathways.

Method A: Palladium-Catalyzed Cyanation (The Cross-Coupling Route)

Mechanistic Causality: Historically, aryl cyanations relied on highly toxic KCN or Zn(CN)2 under harsh conditions. Modern protocols utilize Palladium catalysis with Potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic, slow-release cyanide source[2]. This slow release is critical: it prevents the rapid formation of inactive [Pd(CN)4]2- complexes, thereby maintaining high catalyst turnover numbers (TON)[3]. Starting from 1-(4-bromo-2-methoxyphenyl)ethan-1-one, the oxidative addition of Pd(0) into the C-Br bond guarantees 100% regioselectivity for the target compound.

Experimental Protocol (Self-Validating System):

  • Reagent Charging: To an oven-dried Schlenk flask, add 1-(4-bromo-2-methoxyphenyl)ethan-1-one (1.0 equiv), K4[Fe(CN)6]·3H2O (0.2 equiv, providing 1.2 equiv of CN-), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Na2CO3 (1.0 equiv).

  • Solvent Addition: Add a degassed mixture of t-BuOH and H2O (1:1 v/v). Causality: The aqueous component is essential for dissolving the ferrocyanide complex to enable the slow release of cyanide ions[2].

  • Catalytic Heating: Seal the flask and stir at 100 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the reaction is complete when the aryl bromide spot is fully consumed and a new, more polar spot appears.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove palladium black and inorganic salts. Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography to yield pure 4-acetyl-3-methoxybenzonitrile.

WorkflowA Step1 Step 1: Reagent Charging Add Aryl Bromide, K4[Fe(CN)6], Pd2(dba)3, XPhos, Na2CO3 Step2 Step 2: Solvent Addition Add t-BuOH / H2O (1:1) Degas with Argon (30 min) Step1->Step2 Step3 Step 3: Catalytic Heating Stir at 100°C for 12 hours under inert atmosphere Step2->Step3 Step4 Step 4: Aqueous Workup Cool to RT, dilute with EtOAc, wash with brine Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5 Product Pure 4-Acetyl-3-methoxybenzonitrile (>95% Yield) Step5->Product

Caption: Step-by-step experimental workflow for the Palladium-Catalyzed Cyanation (Method A).

Cost-Benefit Analysis:

  • Pros: Exceptional regioselectivity, high yield (>90%), utilizes non-toxic cyanide sources[2].

  • Cons: High upfront cost for Pd catalysts and proprietary ligands (XPhos). Requires rigorous inert atmosphere techniques.

Method B: Direct Friedel-Crafts Acylation (The EAS Route)

Mechanistic Causality: Electrophilic Aromatic Substitution (EAS) of 3-methoxybenzonitrile using acetyl chloride and a Lewis acid (e.g., AlCl3) is the most direct route[4]. However, the methoxy group is strongly activating and ortho/para directing, while the nitrile is deactivating. The acylium ion electrophile faces a choice between C4 (ortho to methoxy) and C6 (para to methoxy). Due to steric hindrance from the adjacent methoxy group, attack at the C6 position is thermodynamically favored, leading to 2-acetyl-5-methoxybenzonitrile as the major byproduct.

Regioselectivity SM 3-Methoxybenzonitrile (Activated by -OCH3) Intermediate Acylium Ion Attack [CH3C+=O] SM->Intermediate Major C6 Attack (Para to OCH3) Sterically Favored (Major Byproduct) Intermediate->Major ~70-80% Minor C4 Attack (Ortho to OCH3) Sterically Hindered (Desired Target) Intermediate->Minor ~20-30%

Caption: Mechanistic logic demonstrating the regioselectivity bottleneck in Friedel-Crafts acylation.

Experimental Protocol:

  • Complex Formation: Suspend anhydrous AlCl3 (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under argon.

  • Acylation: Dropwise add acetyl chloride (1.2 equiv), followed by a solution of 3-methoxybenzonitrile (1.0 equiv) in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Validation: LC-MS will show the correct mass, but two distinct peaks representing the regioisomers.

  • Quenching: Carefully pour the mixture over crushed ice/HCl to break the stable aluminum-ketone complex[4]. Extract with DCM.

  • Purification: Extensive and tedious silica gel chromatography is required to separate the minor 4-acetyl isomer from the major 6-acetyl isomer.

Cost-Benefit Analysis:

  • Pros: Extremely low reagent costs. No precious metals required.

  • Cons: Poor effective yield of the desired regioisomer (~20-30%). The massive cost of solvent and time spent on chromatographic separation negates the cheap reagent costs at scale.

Method C: Late-Stage O-Methylation (The Indirect Regiocontrolled Route)

Mechanistic Causality: To bypass the regioselectivity issues of Method B and the catalyst costs of Method A, one can start with 4-acetyl-3-hydroxybenzonitrile. The phenolic hydroxyl group has a relatively low pKa (~9-10) and is easily deprotonated by a mild base like K2CO3. The resulting phenoxide is a powerful nucleophile that rapidly undergoes SN2 substitution with methyl iodide (MeI) to form the target ether.

Experimental Protocol:

  • Deprotonation: Dissolve 4-acetyl-3-hydroxybenzonitrile (1.0 equiv) in anhydrous DMF. Add finely powdered anhydrous K2CO3 (2.0 equiv). Stir for 30 minutes at room temperature. Causality: Ensuring complete phenoxide formation (indicated by the solution turning deep yellow) prevents unreacted phenol from complicating the workup.

  • Methylation: Dropwise add Methyl Iodide (MeI) (1.5 equiv). Caution: MeI is highly toxic and volatile; perform strictly in a well-ventilated fume hood.

  • Reaction: Stir at room temperature for 2 hours. Validation: LC-MS will show a mass shift of +14 Da, confirming complete methylation with no remaining starting material.

  • Workup: Quench with water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Cost-Benefit Analysis:

  • Pros: High yield (>95%), highly scalable, avoids chromatography (product precipitates natively), no precious metals.

  • Cons: Requires handling of highly toxic methylating agents. Economic viability is entirely dependent on the commercial availability or separate synthesis of the phenol precursor.

Quantitative Data Comparison

To facilitate decision-making, the following table summarizes the key performance metrics of each method based on standard laboratory-scale (10-50 mmol) executions.

MetricMethod A (Pd-Cyanation)Method B (Friedel-Crafts)Method C (O-Methylation)
Regioselectivity 100% (Target specific)~25% (Target) / 75% (Isomer)100% (Target specific)
Overall Yield 88 - 92%15 - 25% (Isolated)94 - 98%
Reagent Cost High (Pd, XPhos)Very Low (AlCl3, AcCl)Moderate (MeI, K2CO3)
Purification Need Moderate (Filtration/Flash)Extremely High (Flash)Low (Precipitation/Wash)
E-Factor (Waste) Moderate (Aqueous/Metal)High (Solvent for separation)Low (Aqueous salts)
Optimal Use Case Discovery / MedChemNot RecommendedProcess Scale-up

Conclusion & Decision Matrix

For drug discovery and medicinal chemistry where time is critical and target fidelity is paramount, Method A is the superior choice despite the higher catalyst cost. The use of K4[Fe(CN)6] mitigates the toxicity concerns historically associated with cyanation[2]. Conversely, Method B serves as a cautionary tale: while the reagents are cheap[4], the thermodynamic preference for the wrong regioisomer makes it economically unviable due to purification bottlenecks. For large-scale manufacturing, Method C is the clear winner, provided the phenolic precursor can be sourced cost-effectively, as it offers near-quantitative yields with minimal purification overhead.

References

  • 4-acetyl-3-methoxybenzonitrile | 14221-78-4 Source: Sigma-Aldrich URL:1

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation Source: Organic Syntheses URL:4

  • Palladium-catalyzed Cyanation of Aryl Halides Source: Organic Syntheses URL:2

  • A new palladium catalyst system for the cyanation of aryl chlorides Source: ResearchGate URL:3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Acetyl-3-methoxybenzonitrile

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. However, with great innovation comes the profound responsibility of ensuring safet...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. However, with great innovation comes the profound responsibility of ensuring safety. Handling compounds like 4-Acetyl-3-methoxybenzonitrile, a solid, requires a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment: Understanding the Risks

Before any handling protocols can be established, a thorough hazard assessment is critical. While specific toxicological data for 4-Acetyl-3-methoxybenzonitrile may be limited, by examining the Safety Data Sheet (SDS) for structurally similar benzonitrile compounds, we can extrapolate the primary hazards. The key functional groups—a nitrile, a ketone, and a methoxy group on a benzene ring—inform its likely reactivity and toxicity profile.

Based on data for analogous compounds, 4-Acetyl-3-methoxybenzonitrile is classified with the following hazards[1][2]:

Hazard ClassificationGHS Hazard StatementPotential Effect
Skin Corrosion/IrritationH315: Causes skin irritationRedness, itching, or inflammation upon contact.
Serious Eye Damage/IrritationH319: Causes serious eye irritationSignificant irritation, redness, pain, and potential for eye damage.
Specific Target Organ ToxicityH335: May cause respiratory irritationIrritation of the nose, throat, and lungs if the dust is inhaled.

This assessment dictates that the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of the solid dust particles.

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on PPE. PPE is the final, essential barrier between you and the chemical hazard.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at its source. When handling 4-Acetyl-3-methoxybenzonitrile powder, all operations should be conducted within a certified chemical fume hood[3][4].

  • Why a Fume Hood? A fume hood provides critical protection by capturing and exhausting dust particles and any potential vapors, preventing them from entering the laboratory environment and your breathing zone. It is essential to work at least 6 inches inside the sash to ensure effective containment[3].

Administrative Controls: Safe Work Practices

These are the procedures and policies that minimize exposure risk.

  • Restricted Access: Clearly designate the area where 4-Acetyl-3-methoxybenzonitrile is being handled.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[1].

  • No Unattended Operations: Never leave an ongoing chemical reaction unattended[5].

  • Emergency Preparedness: Ensure you know the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits[3][5].

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection.

Eye and Face Protection

Given that 4-Acetyl-3-methoxybenzonitrile is a solid that can easily become airborne as a fine dust and is classified as a serious eye irritant, robust eye protection is non-negotiable[1].

  • Mandatory Equipment: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.

  • Why Goggles over Safety Glasses? Goggles provide a complete seal around the eyes, offering protection from dust particles that can easily bypass the gaps in standard safety glasses[4].

  • When to Add a Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during transfer or dissolution), a face shield should be worn in addition to chemical splash goggles to protect the entire face[1].

Hand Protection

The compound is a known skin irritant, making glove selection a critical decision[1][2].

  • Recommended Material: Nitrile gloves are the preferred choice for handling 4-Acetyl-3-methoxybenzonitrile.

  • Why Nitrile? Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including solvents, acids, and bases[6][7][8][9]. It offers superior puncture resistance compared to latex and eliminates the risk of latex allergies[7][8].

  • Glove Protocol:

    • Inspect gloves for any signs of damage (e.g., punctures or tears) before each use[1].

    • Use proper technique to remove gloves, avoiding contact between the contaminated outer surface and your skin.

    • Dispose of contaminated gloves immediately in the designated chemical waste container.

    • Wash hands thoroughly after removing gloves.

Body Protection
  • Mandatory Equipment: A professional lab coat, fully buttoned, with long sleeves is required.

  • Why a Lab Coat? The lab coat protects your skin and personal clothing from accidental spills and contamination with the chemical powder[4]. It should be made of a material appropriate for the chemicals being handled and be regularly laundered.

Respiratory Protection

Under normal handling conditions within a certified chemical fume hood, respiratory protection is typically not required. However, it may become necessary in specific situations:

  • When is a Respirator Needed? If engineering controls fail or during a large-scale spill cleanup where dust concentrations may be high, respiratory protection is essential.

  • Type of Respirator: A NIOSH-approved N95 (or higher) particulate respirator is suitable for protection against solid dusts. Always ensure you have been properly fit-tested and trained in the use of any respirator as required by OSHA regulations[10].

Operational and Disposal Plans

A safe protocol extends from preparation to disposal.

Safe Handling Workflow

The following diagram and step-by-step guide outline the standard procedure for safely handling 4-Acetyl-3-methoxybenzonitrile.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Gather All Materials (Chemical, Spatula, Weigh Paper, etc.) prep2->prep3 handle1 Place Balance & Equipment >6 inches from Sash prep3->handle1 Begin Handling handle2 Carefully Weigh Solid Compound handle1->handle2 handle3 Transfer Compound to Reaction Vessel handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 clean1 Wipe Down Work Surface with Appropriate Solvent handle4->clean1 Complete Handling clean2 Dispose of Contaminated Weigh Paper, Wipes in Solid Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 4-Acetyl-3-methoxybenzonitrile.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure your chemical fume hood is operational. Don your lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing: Conduct all weighings inside the fume hood. Use a spatula to carefully transfer the solid onto weigh paper or into a container to minimize dust creation.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Storage: After use, ensure the primary container is tightly sealed and stored according to your laboratory's chemical storage plan, away from incompatible materials like strong oxidizers[3][11].

  • Cleanup: Decontaminate the work surface. Dispose of any contaminated consumables (e.g., weigh paper, wipes) in a clearly labeled solid hazardous waste container.

Spill and Emergency Procedures
  • Minor Spill (in fume hood):

    • Alert colleagues in the immediate area.

    • Without creating dust, gently sweep up the solid material using a chemical spill kit's tools[1].

    • Place the collected material into a sealed, labeled waste container.

    • Wipe the area with a damp cloth (if compatible with the chemical) and dispose of the cloth as hazardous waste.

  • Major Spill or Spill Outside Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area. Allow only trained emergency personnel to conduct the cleanup[5].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][12]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1].

Disposal Plan
  • Chemical Waste: All waste containing 4-Acetyl-3-methoxybenzonitrile must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations.

  • Contaminated PPE: Used gloves, weigh paper, and other contaminated disposable materials must be placed in a designated, sealed hazardous waste container for proper disposal[13]. Do not discard them in the regular trash.

By adhering to this comprehensive guide, you build a culture of safety that extends beyond the product itself, ensuring that your valuable research can proceed without compromising personal or environmental well-being.

References

  • 4 - SAFETY DATA SHEET. (n.d.). Indagoo Research Chemicals.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • How to Select Nitrile Chemical Resistant Gloves for Industry? (2025, October 30).
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • General Chemical Safety Guidelines. (2023, November 14). UC San Diego Blink.
  • Safety Data Sheet: 4-Acetylbenzonitrile. (2022, May 13). Carl ROTH.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 3).
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). US - SDS Management Software.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
  • 4 - SAFETY DATA SHEET. (2010, November 5). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).

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